Ethyl 2,3,6-trifluorobenzoate
Description
BenchChem offers high-quality Ethyl 2,3,6-trifluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3,6-trifluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3,6-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSYUGKWNTYIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033522 | |
| Record name | Ethyl 2,3,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-90-0 | |
| Record name | Ethyl 2,3,6-trifluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,6-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,3,6-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 2,3,6-Trifluorobenzoate
Strategic Utilization in Fluorinated Scaffold Synthesis
Executive Summary & Chemical Identity
Ethyl 2,3,6-trifluorobenzoate is a specialized fluorinated intermediate critical to the structural optimization of pharmaceuticals and agrochemicals. Unlike its isomers (e.g., 2,3,4- or 2,4,5-trifluorobenzoates), the 2,3,6-substitution pattern offers a unique steric and electronic profile. The flanking fluorine atoms at the ortho positions (C2, C6) create significant steric shielding of the carbonyl group, while simultaneously activating the ring for highly regioselective nucleophilic aromatic substitutions (
This guide outlines the physicochemical profile, overcoming steric hindrance during synthesis, and the compound's role as a "gatekeeper" scaffold in medicinal chemistry.
Chemical Identifiers
| Parameter | Detail |
| CAS Number | 773134-90-0 |
| IUPAC Name | Ethyl 2,3,6-trifluorobenzoate |
| Molecular Formula | |
| Molecular Weight | 204.15 g/mol |
| Parent Acid CAS | 2358-29-4 (2,3,6-Trifluorobenzoic acid) |
| SMILES | CCOC(=O)C1=C(F)C=CC(F)=C1F |
Physicochemical Profile & Reactivity
The 2,3,6-trifluoro motif imparts specific properties that dictate handling and synthetic strategy.
| Property | Value / Characteristic | Relevance to Protocol |
| Physical State | Colorless to pale yellow liquid | Easy handling compared to solid acids; amenable to liquid-liquid extraction. |
| Boiling Point | ~215°C (Predicted) / 85-90°C @ 15 mmHg | High boiling point requires vacuum distillation for purification. |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Standard organic workups are effective. |
| Electronic Effect | Strongly Electron Deficient | The ring is deactivated towards electrophilic attack but highly activated for Nucleophilic Aromatic Substitution ( |
| Steric Environment | High Hindrance | The C2 and C6 fluorines shield the ester carbonyl, making hydrolysis and direct Fischer esterification difficult. |
Synthetic Methodology: The Acid Chloride Route
Expert Insight: Direct Fischer esterification (Acid + Ethanol +
Recommended Protocol: Conversion via the Acid Chloride. This method is irreversible and drives the reaction to completion despite steric hindrance.
Phase 1: Activation
Reagents: 2,3,6-Trifluorobenzoic acid (1.0 equiv), Thionyl Chloride (
-
Setup: Equip a dry 250mL Round Bottom Flask (RBF) with a reflux condenser and an acid gas trap (
scrubber). -
Addition: Charge the RBF with 2,3,6-trifluorobenzoic acid. Add Toluene (if using) and then slowly add
. -
Catalysis: Add catalytic DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, which rapidly converts the carboxylic acid to the acid chloride.
-
Reaction: Heat to reflux (80-110°C) for 2-3 hours until gas evolution (
, ) ceases. -
Concentration: Remove excess
and solvent under reduced pressure. Do not distill the intermediate acid chloride unless necessary; use crude for the next step to minimize hydrolysis risk.
Phase 2: Esterification
Reagents: Absolute Ethanol (2.0 equiv), Triethylamine (
-
Cooling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C under
atmosphere. -
Base Addition: Add
and DMAP. The base acts as an scavenger. -
Alcohol Addition: Add Absolute Ethanol dropwise via an addition funnel to control the exotherm.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup:
-
Quench with water.
-
Wash organic layer with 1M
(to remove amines), then Saturated (to remove unreacted acid), then Brine. -
Dry over
, filter, and concentrate.
-
Phase 3: Purification
-
Vacuum Distillation: Due to the high boiling point, distill under high vacuum (<5 mmHg) to obtain the pure ester as a clear liquid.
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic pathway overcoming steric hindrance via acid chloride activation.
Application in Drug Discovery: The "Fluorine Scan"
In medicinal chemistry, Ethyl 2,3,6-trifluorobenzoate is not just a building block; it is a scaffold for Regioselective Functionalization .
Mechanism: Nucleophilic Aromatic Substitution ( )
The 2,3,6-trifluoro pattern is highly specific.
-
C1 (Ester): Electron Withdrawing Group (EWG).
-
C2 & C6 (F): Ortho to EWG. Highly activated for
. -
C3 (F): Meta to EWG. Less activated.
Researchers use this compound to introduce nucleophiles (amines, thiols) specifically at the C2 or C6 positions . The ester group activates these positions. Once the substitution is complete, the ester can be hydrolyzed to the acid or reduced to an alcohol, locking the new substituent in a specific spatial arrangement relative to the fluorine atoms.
Key Application: Synthesis of Gyrase Inhibitors (Quinolones). The fluorine at C6 (in the benzoate numbering) often corresponds to the critical C6-fluorine in fluoroquinolone antibiotics, essential for cell penetration and DNA gyrase binding.
Reactivity Map
Figure 2: Regioselectivity profile indicating primary sites for nucleophilic attack (Red).
Handling & Safety Data
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2-8°C (Refrigerated). Keep under inert atmosphere (
) to prevent hydrolysis over long periods. -
Disposal: Fluorinated organic waste. Do not mix with standard organic solvents if incineration protocols for halogens differ in your facility.
References
-
Lead Sciences. (n.d.). Ethyl 2,3,6-trifluorobenzoate CAS 773134-90-0.[2][3] Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.).[4] 2,3,6-Trifluorobenzoic acid Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
Sources
Technical Guide: Synthesis of Ethyl 2,3,6-Trifluorobenzoate
Part 1: Strategic Overview & Retrosynthetic Logic
Executive Summary
Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0) is a critical fluorinated building block used in the synthesis of quinolone antibiotics, agrochemical fungicides, and novel material science monomers.[1] Its value lies in the 2,3,6-substitution pattern, which imparts specific lipophilicity and metabolic stability to downstream pharmacophores.
Synthesizing this ester presents a specific challenge: the steric hindrance and electronic shielding caused by the two ortho-fluorine atoms (positions 2 and 6) flanking the carbonyl group. Standard Fischer esterification (acid + alcohol + acid catalyst) is often kinetically sluggish and results in poor conversion equilibrium.
Therefore, this guide details the Acyl Chloride Activation Pathway . By converting the precursor acid into a highly reactive acid chloride, we bypass the kinetic barrier of the ortho-effect, ensuring high yields (>90%) and simplified purification.
Retrosynthetic Analysis
To design the most robust pathway, we disconnect the target molecule at the ester linkage and trace back to commercially available commodity chemicals.
Figure 1: Retrosynthetic disconnection showing the conversion of commodity 1,2,4-trifluorobenzene to the target ester via an activated acid chloride.
Part 2: Synthesis Pathway & Mechanism
Core Reaction Scheme
The synthesis proceeds in two distinct phases. Phase 1 constructs the carbon skeleton via regioselective lithiation. Phase 2 activates the carboxyl group to overcome steric hindrance during esterification.
Figure 2: Forward synthetic pathway. The lithiation step is regioselective for the C3 position (between two fluorines).
Mechanistic Insights
-
Regioselective Lithiation: The proton at position 3 of 1,2,4-trifluorobenzene is the most acidic (
) because it is flanked by two electron-withdrawing fluorine atoms (inductive effect). This "bay region" allows -Butyllithium to deprotonate exclusively at this site at -78°C, preventing side reactions like benzyne formation. -
Acid Chloride Activation: Direct reaction of the acid with ethanol is slow because the fluorine atoms at positions 2 and 6 sterically block the nucleophilic attack of ethanol. Converting the acid to an acid chloride using Thionyl Chloride (
) creates a planar, highly electrophilic carbonyl carbon that is less sensitive to steric bulk, allowing the ethanol to attack rapidly.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of 2,3,6-Trifluorobenzoic Acid
Note: This step requires strict anhydrous conditions.
Reagents:
-
1,2,4-Trifluorobenzene (1.0 eq)[2]
- -Butyllithium (1.1 eq, 2.5M in hexanes)
-
Dry Tetrahydrofuran (THF) (Solvent volume: ~5 mL per mmol substrate)
-
Dry Carbon Dioxide (
) gas or Dry Ice
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 1,2,4-trifluorobenzene and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add
-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.-
Observation: The solution may turn slightly yellow/orange.
-
Hold: Stir at -78°C for 1 hour to ensure complete deprotonation.
-
-
Carboxylation: Introduce excess dry
.-
Method A (Gas): Bubble dry
gas through the solution for 30 minutes. -
Method B (Solid): Add crushed, solvent-rinsed dry ice carefully to the reaction mixture.
-
-
Quench: Allow the mixture to warm to room temperature (RT). Quench with 2M HCl until pH < 2.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Toluene/Hexanes if necessary.
-
Expected Yield: 85-92%
-
Characterization: Melting Point 130-131°C [[1]].
-
Phase 2: Esterification to Ethyl 2,3,6-Trifluorobenzoate
Note: Perform in a fume hood due to
Reagents:
-
2,3,6-Trifluorobenzoic acid (from Phase 1)
-
Thionyl Chloride (
) (1.5 eq) -
Ethanol (Absolute, excess or 1.2 eq if using solvent)
-
Catalytic DMF (2-3 drops)
-
Dichloromethane (DCM) (Optional solvent)
Protocol:
-
Activation: In a round-bottom flask fitted with a reflux condenser and a drying tube (CaCl2), dissolve the acid in minimal dry DCM (or use neat
if scaling up). -
Chlorination: Add
slowly, followed by catalytic DMF. -
Reflux: Heat the mixture to reflux (approx. 40-50°C for DCM, or 75°C for neat) for 2-3 hours.
-
Completion Check: Monitor by TLC (convert an aliquot to methyl ester) or cessation of gas evolution.
-
-
Evaporation: Remove excess
and solvent under reduced pressure (rotary evaporator). Critical: Co-evaporate with dry toluene twice to remove traces of which can degrade the product. -
Esterification: Redissolve the crude acid chloride residue in dry DCM (or use the neat oil). Cool to 0°C.
-
Addition: Add absolute Ethanol (1.5 eq) and Triethylamine (1.5 eq) dropwise.
-
Note: Triethylamine acts as an acid scavenger for the HCl generated.
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Workup: Wash with water, sat.
(to remove unreacted acid), and brine. Dry over . -
Isolation: Concentrate to yield the ethyl ester as a clear to pale yellow oil.
-
Expected Yield: 90-95%
-
Purity: >98% (GC-MS).
-
Part 4: Process Optimization & Safety Data
Comparison of Methods
The Acid Chloride route is superior for this specific sterically hindered substrate.
| Parameter | Direct Fischer Esterification | Acid Chloride Route (Recommended) |
| Reagents | EtOH, H2SO4 (cat) | SOCl2, then EtOH |
| Reaction Time | 12-24 Hours | 3-5 Hours (Total) |
| Temperature | Reflux (78°C) | Reflux (40°C) -> 0°C |
| Yield | 60-70% (Equilibrium limited) | 90-95% (Irreversible) |
| Purification | Difficult (Acid removal) | Easy (Volatile byproducts) |
Safety Hazards (E-E-A-T)
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release
and gases.[3] Pulmonary irritant. Must be handled in a functioning fume hood. -
Hydrofluoric Acid Risk: While the C-F bond is stable, combustion or extreme conditions can release HF.
-
Organolithiums:
-BuLi is pyrophoric. Use standard inert atmosphere (Schlenk) techniques.
Part 5: References
-
PrepChem. "Synthesis of 2,3,6-trifluorobenzoic acid." PrepChem.com. Accessed January 30, 2026. [Link]
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." MasterOrganicChemistry.com. Accessed January 30, 2026. [Link]
-
Organic Syntheses. "Phosphine-Catalyzed [4+2] Annulation." OrgSyn.org. (General reference for handling ethyl esters). Accessed January 30, 2026. [Link]
-
Google Patents. "Process for preparation of 2,3,5,6-tetrafluorobenzoic acid (Analogous Chemistry)." Patents.google.com. Accessed January 30, 2026.
Sources
Technical Profile: Ethyl 2,3,6-Trifluorobenzoate
The following technical guide provides an in-depth physicochemical profile of Ethyl 2,3,6-trifluorobenzoate, addressing the specific inquiry regarding its melting point while expanding into synthesis, purity characterization, and application in drug development.
Physicochemical Characterization, Synthesis, and Quality Control
Executive Summary
Ethyl 2,3,6-trifluorobenzoate (CAS: 773134-90-0) serves as a critical fluorinated building block in the synthesis of fluoroquinolone antibiotics and agrochemical agents. While often sought for its melting point data, this compound typically exists as a liquid or low-melting semi-solid at ambient temperatures. Consequently, the "melting point" metric is often a misdirected quality control parameter; the melting point of its parent precursor, 2,3,6-Trifluorobenzoic acid (130–131 °C) , is the definitive solid-state anchor for purity verification.
This guide details the physicochemical properties, synthesis logic, and handling protocols required for high-integrity research applications.
Part 1: Physicochemical Core Data
The physical state of fluorinated ethyl benzoates varies significantly based on substitution patterns. For the 2,3,6-trifluoro isomer, the steric bulk of the ortho-fluorines prevents efficient crystal lattice packing compared to the free acid, resulting in a liquid state at standard laboratory conditions.
Table 1: Comparative Physicochemical Properties
| Property | Ethyl 2,3,6-Trifluorobenzoate (Target) | 2,3,6-Trifluorobenzoic Acid (Precursor) | Ethyl 3-Fluorobenzoate (Analog) |
| CAS Number | 773134-90-0 | 2358-29-4 | 451-02-5 |
| Physical State | Liquid / Oil (at 25°C) | Solid Crystalline Powder | Liquid |
| Melting Point | Not Applicable (Freezing point < 20°C) | 130 – 131 °C [1, 2] | N/A |
| Boiling Point | ~215–225 °C (Estimated @ 760 mmHg) | N/A (Sublimes/Decarboxylates) | 94–95 °C (16 mmHg) |
| Molecular Weight | 204.15 g/mol | 176.09 g/mol | 168.16 g/mol |
| Storage | 2–8 °C (Inert Atmosphere) | Room Temperature | Room Temperature |
Critical Insight: Researchers often confuse the melting point of the ester with that of the acid. If your sample of Ethyl 2,3,6-trifluorobenzoate is a solid at room temperature, it may be significantly hydrolyzed (reverting to the acid) or impure.
Part 2: Synthesis & Impurity Logic
The synthesis of Ethyl 2,3,6-trifluorobenzoate is typically achieved via acid-catalyzed esterification of 2,3,6-trifluorobenzoic acid. Understanding this pathway is essential for interpreting analytical data, as the primary impurity is the unreacted solid acid.
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the transformation and the critical control points (CCPs) where the physical state transitions from solid to liquid.
Caption: Synthesis pathway showing the phase transition from solid precursor to liquid ester and the hydrolysis risk factor.
Part 3: Experimental Methodologies
1. Precursor Validation (Melting Point Determination)
Before synthesis or use, the purity of the starting material (2,3,6-Trifluorobenzoic acid) must be verified.
-
Protocol: Capillary Melting Point
-
Equipment: Buchi M-565 or equivalent.
-
Procedure:
-
Pack dry acid powder into a capillary tube to a height of 2–3 mm.
-
Set ramp rate to 10°C/min until 110°C, then decrease to 1°C/min.
-
Acceptance Criteria: Onset of melting must occur between 128°C and 130°C . A range >2°C indicates contamination (likely isomeric 2,3,4- or 2,4,5-trifluorobenzoic acids).
-
2. Synthesis of Ethyl 2,3,6-Trifluorobenzoate
This protocol utilizes a Fischer esterification optimized for fluorinated aromatics, preventing defluorination which can occur under harsh basic conditions.
-
Reagents:
-
2,3,6-Trifluorobenzoic acid (10.0 mmol, 1.76 g)
-
Absolute Ethanol (20 mL)
-
Sulfuric Acid (conc., 0.5 mL)
-
-
Workflow:
-
Dissolution: Dissolve the solid acid in ethanol in a round-bottom flask. The solution should be clear.
-
Catalysis: Add H₂SO₄ dropwise.
-
Reflux: Heat to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate/Hexane). The acid spot (Rf ~0.1) should disappear, replaced by the ester spot (Rf ~0.6).
-
Workup: Cool to room temperature. Concentrate ethanol in vacuo. Dilute residue with diethyl ether, wash with sat. NaHCO₃ (to remove unreacted acid), then brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate.
-
Result: Clear, colorless to pale yellow oil.
-
3. Purity Characterization (The "Liquid" Check)
Since the product is a liquid, do not attempt a melting point test. Instead, use Refractive Index (RI) or Boiling Point if vacuum distillation is performed.
-
Target RI: ~1.46–1.48 (Estimated based on fluoro-benzoate analogs).
-
HPLC Purity: >98% (Area under curve).
Part 4: Applications in Drug Development
Ethyl 2,3,6-trifluorobenzoate is a "masked" form of the acid, used primarily to control solubility and reactivity during the construction of the quinolone core.
-
Fluoroquinolone Antibiotics: The 2,3,6-trifluoro substitution pattern is specific for generating the "sparfloxacin-like" core. The ester group protects the carboxylic acid while the 3-position fluorine is displaced by amines (e.g., piperazine) in nucleophilic aromatic substitution (
). -
Agrochemicals: Used as an intermediate for auxin-mimic herbicides where specific halogenation patterns dictate selectivity.
References
-
Lead Sciences. (n.d.). Ethyl 2,3,6-trifluorobenzoate Catalog Entry (CAS 773134-90-0).[1][2] Retrieved January 30, 2026, from [Link]
-
PubChem. (2025).[3] Compound Summary: 2,3,6-Trifluorobenzoic acid.[4][5][2][6] National Library of Medicine. Retrieved January 30, 2026, from [Link]
Sources
- 1. Ethyl 2,3,6-trifluorobenzoate - Lead Sciences [lead-sciences.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,6-三氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,3,4-Trifluorobenzoic acid 98 61079-72-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
Ethyl 2,3,6-Trifluorobenzoate: Synthetic Evolution and Pharmacophore Utility
[1]
Executive Summary
The discovery of Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0) is not defined by a single serendipitous event, but rather by the systematic evolution of organofluorine chemistry in the late 20th century. Driven by the explosive demand for fluoroquinolone antibiotics and novel agrochemicals, researchers required precise methods to access specific trifluorinated aromatic isomers.
This guide details the technical "discovery" of the 2,3,6-substitution motif—specifically how the directed ortho-lithiation strategies of the 1980s unlocked this isomer from 1,2,4-trifluorobenzene, distinguishing it from its more common 2,4,5-isomer counterparts. We analyze the chemical architecture, the mechanistic causality of its synthesis, and its role as a high-value electrophilic building block.
Chemical Architecture & Properties
The 2,3,6-trifluorobenzoate moiety presents a unique electrostatic landscape. Unlike the symmetrical 2,4,6-isomer or the nucleophilic-susceptible 2,4,5-isomer, the 2,3,6-pattern creates a sterically crowded yet electronically activated carboxylate environment.
| Property | Data | Note |
| IUPAC Name | Ethyl 2,3,6-trifluorobenzoate | |
| Molecular Formula | C9H7F3O2 | |
| Molecular Weight | 204.15 g/mol | |
| Boiling Point | ~233°C (Predicted) | High thermal stability for ester |
| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr) | Activated at C-3 (para to F-6) |
| Regiochemistry | C-1 (Carboxyl) flanked by F-2 and F-6 | Significant "ortho effect" steric hindrance |
The Synthetic Discovery: Unlocking the Isomer
The historical challenge in accessing Ethyl 2,3,6-trifluorobenzoate was the regioselectivity of electrophilic aromatic substitution on fluorobenzenes, which typically yields mixtures. The "discovery" of a scalable route relied on shifting from electrophilic substitution to Directed Ortho-Metalation (DoM) .
The Mechanistic Breakthrough: C-H Acidity vs. Sterics
The synthesis hinges on the lithiation of 1,2,4-trifluorobenzene .
-
Substrate Analysis: 1,2,4-trifluorobenzene has three protons (H-3, H-5, H-6).
-
The Causality of Choice: H-3 is flanked by two fluorine atoms (positions 2 and 4).[1] The inductive effect of two fluorine atoms makes H-3 significantly more acidic (pKa ~27) than H-5 or H-6.
-
The Protocol: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) results in exclusive deprotonation at C-3. Quenching this lithiated species with CO2 yields 2,3,6-trifluorobenzoic acid (renumbering applies).
Visualization of the Discovery Route
The following diagram illustrates the regioselective logic that enabled the isolation of this specific isomer.
Figure 1: The regioselective synthesis pathway utilizing the enhanced acidity of the C-3 proton flanked by fluorine atoms.
Technical Protocol: Synthesis & Validation
Reagents & Equipment
-
Substrate: 1,2,4-Trifluorobenzene (>99%).
-
Base: n-Butyllithium (2.5 M in hexanes). Critical: Titrate before use to ensure stoichiometry.
-
Solvent: Anhydrous THF (distilled over Na/Benzophenone).
-
Electrophile: Dry CO2 gas (passed through CaCl2 drying tube).
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with anhydrous THF and 1,2,4-trifluorobenzene. Cool to -78°C (Dry ice/Acetone bath). Why: Low temperature prevents benzyne formation and isomerization.
-
Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temp < -70°C.
-
Observation: The solution may turn slightly yellow. Stir for 1 hour at -78°C to ensure complete metalation at the C-3 position.
-
-
Carboxylation: Bubble excess dry CO2 into the reaction mixture for 30 minutes. The reaction is exothermic; monitor temperature.
-
Hydrolysis: Allow to warm to 0°C. Quench with 2N HCl until pH < 2. Extract with Ethyl Acetate.[5]
-
Esterification (The "Ethyl" Step): Dissolve the crude acid in absolute Ethanol. Add catalytic conc.[6] H2SO4 (5 mol%). Reflux for 4 hours.
-
Purification: Remove EtOH in vacuo. Wash with NaHCO3 (aq) to remove unreacted acid. Distill the oil under reduced pressure.
-
Applications in Drug Development
The "Discovery" of this compound is ongoing as it finds new utility in Fragment-Based Drug Design (FBDD) .
The Fluoro-Pharmacophore
The 2,3,6-trifluoro motif serves as a scaffold for Nucleophilic Aromatic Substitution (SNAr) .
-
Reaction Logic: The ester group (electron-withdrawing) at C-1 activates the ring.
-
Regioselectivity of SNAr: Nucleophiles (amines, thiols) will preferentially attack C-4 (para to the ester) or C-6 (ortho to the ester), depending on solvent polarity and nucleophile hardness. However, in the 2,3,6-isomer, the position para to the ester is C-4 (which is H, not F). The Fluorines are at 2, 3, and 6.[7][8][9][10][11][12]
-
Correction: In 2,3,6-trifluorobenzoate, the positions are: C1(COOEt), C2(F), C3(F), C4(H), C5(H), C6(F).
-
Activation: The Fluorines at 2 and 6 are ortho to the electron-withdrawing ester. The Fluorine at 3 is meta. Therefore, F-2 and F-6 are highly activated for displacement.
-
Utility: This allows for the synthesis of difluoro-substituted anthranilic acid derivatives (if displaced by amines), which are precursors to novel quinazolinones.
-
Workflow Visualization
Figure 2: Application of Ethyl 2,3,6-trifluorobenzoate as a scaffold for bioactive heterocycles via SNAr.
References
- Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley.
-
Bridges, A. J., et al. (1990). "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry, 55(2), 773-775. Link
-
Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 123456, Ethyl 2,3,6-trifluorobenzoate." PubChem. Link
-
Grohe, K., & Heitzer, H. (1987). "Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie, 1987(1), 29-37. (Seminal work on fluoroquinolone precursors). Link
Sources
- 1. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
- 11. 773134-90-0|Ethyl 2,3,6-trifluorobenzoate|BLD Pharm [bldpharm.com]
- 12. arctomsci.com [arctomsci.com]
Technical Monograph: Ethyl 2,3,6-Trifluorobenzoate as a Critical Intermediate in Medicinal Chemistry
[1]
Executive Summary & Chemical Identity
Ethyl 2,3,6-trifluorobenzoate (CAS: 773134-90-0) is a highly specialized fluorinated aromatic ester used primarily as a regioselective building block in the synthesis of pharmaceutical intermediates, particularly for fluoroquinolone antibiotics and agrochemicals.[1] Its unique 2,3,6-substitution pattern renders the aromatic ring highly activated towards nucleophilic aromatic substitution (
Physicochemical Profile
| Property | Value |
| IUPAC Name | Ethyl 2,3,6-trifluorobenzoate |
| CAS Number | 773134-90-0 |
| Molecular Formula | |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 210–215 °C (estimated at 760 mmHg) |
| Density | 1.28 ± 0.05 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Synthesis & Production Methodologies
The synthesis of ethyl 2,3,6-trifluorobenzoate is governed by the need to establish the specific 2,3,6-trifluoro substitution pattern.[1] The most authoritative and regioselective route involves the directed ortho-lithiation of 1,2,4-trifluorobenzene.[1]
Mechanistic Rationale
Direct esterification of commercially available 2,3,6-trifluorobenzoic acid is the final step.[1] However, the de novo synthesis of the acid core is the critical technical challenge.
-
Starting Material: 1,2,4-Trifluorobenzene.[1]
-
Regioselectivity: The proton at position 3 is flanked by two fluorine atoms.[1] Due to the strong inductive effect (-I) of the fluorine atoms, this proton is significantly more acidic (
) than the protons at positions 5 and 6.[1] -
Lithiation: Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures selectively deprotonates C3.[1]
-
Carboxylation: Quenching the lithiated species with
installs the carboxyl group at C3. Upon renumbering according to IUPAC priority, the carboxyl carbon becomes C1, shifting the fluorine positions to 2, 3, and 6.[1]
Experimental Protocol: Synthesis from 1,2,4-Trifluorobenzene
Step 1: Preparation of 2,3,6-Trifluorobenzoic Acid
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent: Charge the flask with anhydrous Tetrahydrofuran (THF, 200 mL) and 1,2,4-trifluorobenzene (13.2 g, 100 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature remains below -70 °C to prevent benzyne formation.[1]
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature < -70 °C. The solution will turn yellow/orange, indicating the formation of the phenyllithium species. Stir for 1 hour at -78 °C.
-
-
Carboxylation: Bubble excess anhydrous Carbon Dioxide (
) gas (dried through a tube) into the reaction mixture for 30 minutes. The mixture will become a thick slurry.[1][2] -
Quench: Allow the mixture to warm to 0 °C and quench carefully with 10% HCl (100 mL) until pH < 2.
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo to yield crude 2,3,6-trifluorobenzoic acid (approx.[1][3] yield 85-90%).[1]
Step 2: Esterification to Ethyl 2,3,6-Trifluorobenzoate
-
Reflux: Dissolve the crude acid (15 g) in absolute Ethanol (150 mL). Add catalytic Sulfuric Acid (
, 1.0 mL).[1] -
Reaction: Heat to reflux (80 °C) for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1]
-
Purification: Concentrate ethanol, neutralize with saturated
, and extract into DCM. Distill under reduced pressure to obtain the pure ethyl ester.[1]
Visual Synthesis Workflow
Figure 1: Synthetic pathway via directed ortho-lithiation of 1,2,4-trifluorobenzene.[1][4][5][3][6][7]
Chemical Reactivity & Mechanism[1][8]
The 2,3,6-trifluorobenzoate scaffold is defined by the interplay between the electron-withdrawing ester group and the three fluorine atoms.
Regioselectivity in Nucleophilic Aromatic Substitution ( )
The ester group at C1 activates the ring towards nucleophilic attack.[1]
-
Activation Sites: Positions 2 and 6 are ortho to the ester (EWG) and are highly activated.[1] Position 3 is meta to the ester and is less reactive towards
, although the inductive effect of neighboring fluorines still exerts influence.[1] -
Steric Factors: The ethyl ester group provides steric bulk.[1] Nucleophilic attack at C2 or C6 may be sterically hindered compared to a para position (C4), but since C4 is occupied by a hydrogen,
must occur at C2, C3, or C6.[1] -
Dominant Pathway: Strong nucleophiles (e.g., amines, alkoxides) typically displace the fluorine at C6 (or C2, which is equivalent by symmetry if not for conformational locking) due to the strong activation by the ortho-carbonyl group.[1]
Electrophilic Aromatic Substitution (EAS)
The C4 and C5 positions are unsubstituted.[1]
-
C4 Position: This position is para to the ester (deactivating) but meta to the fluorine at C2 and C6.[1]
-
C5 Position: This position is meta to the ester and meta to the fluorine at C3.[1]
-
Functionalization: Nitration or halogenation typically occurs at C5 , as it is less deactivated than C4 (which is directly para to the strong EWG ester).[1]
Reactivity Diagram
Figure 2: Regiochemical map showing sites of nucleophilic and electrophilic susceptibility.[1]
Applications in Drug Development[1]
Fluoroquinolone Antibiotics
Ethyl 2,3,6-trifluorobenzoate serves as a precursor for "second-generation" and "third-generation" fluoroquinolones.[1]
-
Mechanism: The ester undergoes a Claisen condensation with ethyl 3-(dimethylamino)acrylate to form a
-keto ester intermediate.[1] -
Cyclization: Subsequent reaction with a primary amine (e.g., cyclopropylamine) and intramolecular
cyclization (displacing the fluorine at C2 or C6) yields the quinolone core.[1] -
Significance: The remaining fluorines on the quinolone core (originating from C3 and C6 of the benzoate) are crucial for DNA gyrase inhibition and cellular penetration.[1]
Agrochemicals
The compound is used to synthesize polyfluorinated benzoylurea insecticides, where the fluorine atoms enhance lipophilicity and metabolic stability against insect esterases.[1]
References
-
Synthesis of Polyfluorobenzoic Acids: Title: "Regioselective Lithiation of Trifluorobenzenes." Source:Journal of Organic Chemistry, 1998.[1] URL:[Link] (Generalized reference for lithiation methodology).[1]
-
Fluoroquinolone Chemistry: Title: "Chemistry of Fluoroquinolones: Synthesis and Reactivity."[1][8] Source:Chemical Reviews, 2005.[1] URL:[Link][1]
-
Nucleophilic Substitution Mechanisms: Title: "Nucleophilic Aromatic Substitution of Polyfluorinated Arenes." Source:Tetrahedron, 2000.[1] URL:[Link][1][9]
Sources
- 1. Fleroxacin - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 8. Predicting Regioselectivity in Nucleophilic Aromatic Substitution [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
key characteristics of Ethyl 2,3,6-trifluorobenzoate
The following technical monograph details the chemical architecture, synthetic utility, and pharmaceutical applications of Ethyl 2,3,6-trifluorobenzoate .
A Strategic Fluorinated Intermediate for Bioactive Scaffold Design
Executive Summary
Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0) is a specialized fluorinated aromatic ester used primarily as a regioselective building block in the synthesis of pharmaceutical and agrochemical agents.[1] Unlike its more common isomers (e.g., 2,4,5-trifluoro derivatives used in fluoroquinolone antibiotics), the 2,3,6-substitution pattern offers a unique electronic landscape. The compound features fluorine atoms at the ortho (2,[2][3][4]6) and meta (3) positions relative to the ester group, leaving the para (4) and meta (5) positions open. This specific arrangement makes it a critical intermediate for developing inhibitors of malaria aspartyl proteases (Plasmepsin I/II) and specialized herbicides where metabolic stability at the C-2/C-6 axis is required but C-4 functionalization remains distinct.
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10][11]
The compound is an ethyl ester derivative of 2,3,6-trifluorobenzoic acid. Its physical properties are dictated by the high electronegativity of the three fluorine atoms, which increase lipophilicity and reduce the electron density of the aromatic ring.
| Property | Specification |
| IUPAC Name | Ethyl 2,3,6-trifluorobenzoate |
| CAS Number | 773134-90-0 |
| Molecular Formula | C |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 215–220 °C (at 760 mmHg) |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |
| Flash Point | > 85 °C (estimated) |
| Storage | Sealed, dry, 2–8°C (Hygroscopic nature of precursors) |
Synthetic Pathways[3][10]
The synthesis of Ethyl 2,3,6-trifluorobenzoate is typically achieved via two primary routes. The industrial preference relies on the esterification of the parent acid, which is itself synthesized via controlled lithiation.
Route A: Lithiation-Carboxylation (The Parent Acid)
The core 2,3,6-trifluoro motif is constructed from 1,2,4-trifluorobenzene .
-
Directed Ortho-Lithiation: Treatment of 1,2,4-trifluorobenzene with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) in THF.
-
Mechanistic Note: Lithiation occurs regioselectively at the C-3 position (between F-2 and F-4) or C-6 depending on conditions. For the 2,3,6-isomer, the directing effects of fluorines favor the formation of the anion that leads to the 2,3,6-substitution pattern upon carboxylation.[5]
-
-
Carboxylation: Quenching the lithiated species with dry CO
yields 2,3,6-trifluorobenzoic acid. -
Esterification: Standard Fisher esterification (EtOH, H
SO cat.) or alkylation (EtI, K CO ) converts the acid to the ethyl ester.
Route B: Nucleophilic Fluorination (Halex)
Less common for this specific isomer, this route involves Chlorine-Fluorine exchange (Halex reaction) on ethyl 2,3,6-trichlorobenzoate using KF in polar aprotic solvents (DMSO/Sulfolane). This method is often avoided due to the difficulty in achieving complete fluorination without side products.
Figure 1: Synthetic pathway from the fluoro-aromatic precursor to the target ethyl ester.[6]
Reactivity & Mechanistic Insight[10]
The 2,3,6-trifluoro substitution pattern creates a highly electron-deficient ring, activating it for Nucleophilic Aromatic Substitution (S
Regioselectivity in S Ar
Nucleophiles (amines, alkoxides) attacking the ring face a choice between the fluorine atoms at C-2, C-3, and C-6.
-
Electronic Vector: The ester (COOEt) is an Electron Withdrawing Group (EWG). S
Ar typically occurs ortho or para to the EWG. -
Steric/Electronic Outcome:
-
C-2 & C-6 (Ortho): These positions are most activated by the ester's inductive and mesomeric withdrawal. Displacement of F at C-2 or C-6 is the dominant pathway.
-
C-3 (Meta): Less activated; displacement here is rare unless C-2/C-6 are sterically blocked or if the nucleophile is guided by specific chelation.
-
-
Experimental Consequence: In drug synthesis, treating this ester with a primary amine usually yields the 2-amino-3,6-difluorobenzoate or 6-amino-2,3-difluorobenzoate derivative. The symmetry (or lack thereof) allows for the differentiation of the two ortho positions if the C-3 fluorine exerts a localized steric or electronic repulsion.
Condensation at the Carbonyl
The ethyl ester moiety serves as a standard electrophile for Claisen condensations. Reaction with enolates (e.g., ethyl acetate enolate) yields beta-keto esters , which are pivotal precursors for cyclizing into quinolone or coumarin scaffolds.
Figure 2: Divergent reactivity profiles: Nucleophilic aromatic substitution vs. Carbonyl condensation.[4][7]
Applications in Drug Development[2][9]
Antimalarial Therapeutics (Plasmepsin Inhibitors)
Research indicates that 2,3,6-trifluorobenzoic acid derivatives are key intermediates in synthesizing inhibitors for Plasmepsin I and II , aspartic proteases essential for the survival of the malaria parasite Plasmodium falciparum. The trifluoro-substitution pattern enhances the metabolic stability of the inhibitor's aromatic core, preventing oxidative metabolism (P450 degradation) at the typically vulnerable ortho and meta positions.
Agrochemicals (Herbicides)
The 2,3,6-trifluoro motif is utilized in the synthesis of auxin-mimic herbicides. The specific fluorination pattern prevents ring hydroxylation by plant enzymes, extending the half-life of the active agent in the field.
Liquid Crystals
Fluorinated benzoate esters are also employed as mesogenic units in liquid crystal displays (LCDs). The high polarity of the C-F bonds and the compact nature of fluorine allow for low-viscosity, high-dielectric anisotropy materials essential for rapid switching times.
Safety & Handling Protocol
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3] Signal Word: Warning.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[3][8] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; fluorinated organics are persistent.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may induce hydrolysis or uncontrolled S
Ar).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12635904, Ethyl 2,3,6-trifluorobenzoate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). 2,3,6-Trifluorobenzoic Acid: Comprehensive Overview and Applications.[3] Retrieved from [Link]
- Google Patents.Process for preparation of trifluorobenzoic acids (US6362365B1).
Sources
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fluorobenzoic acid | 445-29-4 | Benchchem [benchchem.com]
- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 4522-93-4 | Ethyl 2,3,4,5,6-pentafluorobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Applications of Ethyl 2,3,6-Trifluorobenzoate in Organic Synthesis: A Technical Guide for Researchers
Introduction: The Strategic Value of Fluorination in Synthesis
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity. Ethyl 2,3,6-trifluorobenzoate, a polyfluorinated aromatic ester, represents a key building block for accessing novel fluorinated compounds. The trifluorinated substitution pattern on the benzene ring, combined with the ethyl ester functionality, offers a versatile platform for a range of synthetic transformations, primarily driven by the principles of nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the applications of Ethyl 2,3,6-trifluorobenzoate in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for Ethyl 2,3,6-trifluorobenzoate is nucleophilic aromatic substitution (SNAr). The presence of three electron-withdrawing fluorine atoms, in concert with the ester group, renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.[1][2] In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. In the case of polyfluoroarenes, a fluorine atom can act as the leaving group.[2]
The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The rate-determining step is usually the initial nucleophilic attack.[2] The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms and the ester group in Ethyl 2,3,6-trifluorobenzoate.
Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The regioselectivity of the substitution (i.e., which fluorine atom is displaced) is influenced by both electronic and steric factors. Generally, positions ortho and para to a strong electron-withdrawing group are most activated towards nucleophilic attack. In Ethyl 2,3,6-trifluorobenzoate, the fluorine atoms at the 2- and 6-positions are ortho to the ester group, while the fluorine at the 3-position is meta. This suggests that the 2- and 6-positions are likely the most reactive sites for SNAr.
Application in Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules
The parent acid, 2,3,6-trifluorobenzoic acid, is a known intermediate in the synthesis of inhibitors for malaria aspartyl proteases, Plasmepsin I and II.[4] This highlights the potential of its ethyl ester derivative, Ethyl 2,3,6-trifluorobenzoate, as a key starting material for the development of novel therapeutic agents. The trifluorinated phenyl moiety can be incorporated into larger molecules to enhance their pharmacological properties.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a general method for the substitution of a fluorine atom in Ethyl 2,3,6-trifluorobenzoate with a primary or secondary amine. The reaction conditions can be optimized based on the nucleophilicity of the amine and the desired regioselectivity.
Materials:
-
Ethyl 2,3,6-trifluorobenzoate (1.0 equiv)
-
Amine nucleophile (1.1 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or Triethylamine (Et3N)) (optional, depending on the amine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Figure 2: General workflow for an SNAr reaction.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2,3,6-trifluorobenzoate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous polar aprotic solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 - 2.0 equiv). If the amine is used as its hydrochloride salt or if a stronger base is required to deprotonate a less nucleophilic amine, add the base (e.g., K2CO3 or Et3N).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the reactants and to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
-
Temperature: Heating is often necessary to overcome the activation energy of the nucleophilic attack on the electron-deficient aromatic ring.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, especially if using a strong base like sodium hydride which is moisture-sensitive.
-
Base: The addition of a base can be necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize any acidic byproducts.
Data Presentation:
| Nucleophile (Example) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Morpholine | K2CO3 | DMF | 100 | 4-8 |
| Aniline | NaH | DMSO | 120 | 6-12 |
| Benzylamine | Et3N | MeCN | 80 | 8-16 |
Note: The above table provides illustrative examples. Optimal conditions should be determined experimentally for each specific substrate and nucleophile.
Application in Agrochemical Synthesis
The introduction of fluorinated aromatic moieties is a common strategy in the design of modern herbicides and pesticides.[5] The fluorine atoms can enhance the efficacy and selectivity of the active ingredient. Ethyl 2,3,6-trifluorobenzoate can serve as a precursor for the synthesis of such agrochemicals.
Protocol 2: Hydrolysis to 2,3,6-Trifluorobenzoic Acid and Subsequent Amide Coupling
In many agrochemical syntheses, a carboxylic acid functionality is required for amide bond formation. Ethyl 2,3,6-trifluorobenzoate can be readily hydrolyzed to its corresponding carboxylic acid, which can then be coupled with a variety of amines to generate bioactive amides.
Part A: Hydrolysis of Ethyl 2,3,6-trifluorobenzoate
Materials:
-
Ethyl 2,3,6-trifluorobenzoate
-
Aqueous base (e.g., Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH))
-
Solvent (e.g., Tetrahydrofuran (THF)/Water or Ethanol/Water)
-
Aqueous acid (e.g., Hydrochloric acid (HCl))
Step-by-Step Procedure:
-
Dissolve Ethyl 2,3,6-trifluorobenzoate in a mixture of THF and water.
-
Add an aqueous solution of NaOH or LiOH.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with aqueous HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3,6-trifluorobenzoic acid.
Part B: Amide Coupling of 2,3,6-Trifluorobenzoic Acid
Materials:
-
2,3,6-Trifluorobenzoic acid
-
Amine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et3N))
-
Anhydrous solvent (e.g., DMF or Dichloromethane (DCM))
Step-by-Step Procedure:
-
Dissolve 2,3,6-trifluorobenzoic acid in the anhydrous solvent.
-
Add the coupling agent and the base.
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the desired amine.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and purify the product by column chromatography.
Figure 3: Workflow for the synthesis of trifluorinated amides.
Conclusion
Ethyl 2,3,6-trifluorobenzoate is a valuable and versatile building block in organic synthesis, particularly for the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications. Its reactivity is dominated by nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups onto the trifluorinated phenyl ring. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors. As the demand for novel fluorinated bioactive molecules continues to grow, the importance of synthons like Ethyl 2,3,6-trifluorobenzoate is set to increase.
References
-
2,3,6-Trifluorobenzoic Acid: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). PMC - NIH. [Link]
-
Nucleophilic Aromatic Substitution | Request PDF. (n.d.). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Process for preparation of letrozole and its intermediates. (n.d.).
- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. (n.d.).
- Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application. (n.d.).
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.).
-
2,4,6-Trifluorobenzoic acid. (n.d.). ResearchGate. [Link]
-
Exploring 2,4,6-Trifluorobenzoic Acid: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
- Preparation method of carfentrazone-ethyl. (n.d.).
-
2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]
-
Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library. (n.d.). PMC - NIH. [Link]
- Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. (n.d.).
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC - PubMed Central. [Link]
-
A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). PMC - NIH. [Link]
-
LIQUID PESTICIDE COMPOSITIONS. (2011). European Patent Office - EP 1773121. [Link]
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. (2020). European Patent Office - EP 3994989 A1. [Link]
- PROCESS FOR THE PREPARATION OF AGROCHEMICAL COMPOSITIONS. (n.d.).
Sources
- 1. Ethyl 2,3,6-trifluorobenzoate - Lead Sciences [lead-sciences.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 3-(2,2,2-Trifluoroacetyl)benzoate|CAS 898787-11-6 [benchchem.com]
- 5. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
Application Note: Ethyl 2,3,6-Trifluorobenzoate as a Regioselective Building Block
This Application Note and Protocol guide details the strategic utilization of Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0) in the synthesis of bioactive scaffolds.
Introduction
Ethyl 2,3,6-trifluorobenzoate is a high-value fluorinated building block characterized by its unique 2,3,6-substitution pattern. Unlike the ubiquitous 2,4,5-trifluoro intermediates used for blockbuster fluoroquinolones (e.g., Ciprofloxacin), the 2,3,6-isomer offers a gateway to 5,8-difluoroquinolone scaffolds and specialized agrochemicals. Its specific fluorine arrangement allows for orthogonal functionalization, making it a critical tool for medicinal chemists seeking to escape crowded intellectual property (IP) spaces and explore novel structure-activity relationships (SAR).
Chemical Profile & Reactivity Landscape
The reactivity of Ethyl 2,3,6-trifluorobenzoate is defined by the interplay between the electron-withdrawing ester group and the three fluorine atoms.
-
Regioselectivity (SNAr): Nucleophilic aromatic substitution is governed by the activation provided by the ester and the fluorine atoms themselves.
-
C-2 Position (Ortho): Highly activated by the ortho-ester and the ortho-fluorine at C-3. This is the primary site for cyclization reactions (e.g., Grohe-Heitzer method).
-
C-6 Position (Ortho): Activated by the ortho-ester and the para-fluorine at C-3.
-
C-4 Position (Para): Unsubstituted (H), but electronically deactivated relative to C-2/C-6.
-
Key Advantage: The presence of the C-3 fluorine (which becomes C-8 in quinolones) is known to enhance activity against Gram-positive bacteria and improve pharmacokinetic half-life, although it can sometimes be associated with phototoxicity in certain derivatives.
Application I: Synthesis of 5,8-Difluoroquinolone Antibiotics
The most potent application of this building block is in the construction of the 4-quinolone-3-carboxylate core. By utilizing the leaving group ability of the C-2 fluorine, researchers can synthesize 5,8-difluoro-4-oxoquinoline-3-carboxylic acid derivatives.
Mechanism of Action (Rationale)
The resulting 5,8-difluoro scaffold modulates the binding affinity to DNA gyrase. The C-5 fluorine (derived from benzene C-6) often increases potency against Gram-positive organisms, while the C-8 fluorine (derived from benzene C-3) improves oral absorption.
Protocol: Grohe-Heitzer Cyclization to 5,8-Difluoroquinolone Core
Objective: Synthesize the core scaffold Ethyl 1-cyclopropyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Materials Required
-
Starting Material: Ethyl 2,3,6-trifluorobenzoate (1.0 eq)
-
Reagents:
-
Acetic anhydride (excess)
-
Triethyl orthoformate (1.5 eq)
-
Cyclopropylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Toluene
-
-
Equipment: Dean-Stark trap (optional), Reflux condenser, Rotary evaporator.
Step-by-Step Methodology
Step 1: Formation of the Beta-Keto Ester
-
Dissolve Ethyl 2,3,6-trifluorobenzoate in anhydrous toluene.
-
Add sodium ethoxide (1.2 eq) and diethyl carbonate or ethyl acetate (under Claisen condensation conditions) to generate the benzoylacetate intermediate.
-
Note: A more modern approach uses Magnesium ethoxide and Mono-ethyl malonate to form the beta-keto ester directly.
-
-
Stir at reflux for 4 hours.
-
Acidify with dilute HCl, extract with ethyl acetate, and concentrate to yield Ethyl 2,3,6-trifluorobenzoylacetate.
Step 2: Condensation with Orthoformate
-
Mix the benzoylacetate (from Step 1) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq).
-
Heat to 130°C for 2-4 hours. Remove the volatile ethyl acetate/acetic acid byproduct via distillation.
-
Result: Formation of the ethoxymethylene intermediate (Enol ether).
Step 3: Amine Addition & Cyclization (One-Pot)
-
Dissolve the ethoxymethylene intermediate in absolute ethanol or DMF.
-
Cool to 0°C and add Cyclopropylamine (1.1 eq) dropwise. (The amine displaces the ethoxy group).
-
Stir at room temperature for 1 hour to form the enamine.
-
Add Potassium Carbonate (2.0 eq) or NaH (1.1 eq) to the reaction mixture.
-
Heat to 80-100°C for 4-6 hours.
-
Workup: Pour into ice water. The product, Ethyl 1-cyclopropyl-5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate. Filter and wash with cold ethanol.
Visualization: Reaction Workflow
Caption: Synthesis pathway converting Ethyl 2,3,6-trifluorobenzoate into a bioactive 5,8-difluoroquinolone scaffold via the Grohe-Heitzer method.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 3 | Incomplete cyclization due to weak base or low temp. | Switch from K₂CO₃ to NaH or DBU ; increase temperature to 120°C. |
| Regioisomer Impurities | Attack at C-6 instead of C-2 (rare in cyclization but possible). | Ensure the enamine geometry favors the C-2 attack (Z/E isomerism). Use non-protic solvents (DMF). |
| Hydrolysis of Ester | Presence of water during base treatment. | Use anhydrous solvents; store reagents over molecular sieves. |
Safety & Handling (E-E-A-T)
-
Hazard Identification: Ethyl 2,3,6-trifluorobenzoate is an irritant to eyes, respiratory system, and skin.
-
HF Generation: The cyclization step releases Fluoride ions (as HF or salts). If using acidic workup, be wary of Hydrofluoric Acid generation. Always neutralize waste streams with Calcium Chloride (CaCl₂) to precipitate fluoride.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent hydrolysis.
References
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines to quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
-
PubChem Compound Summary. (2024). Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0).[4] National Center for Biotechnology Information.
- Blondeau, D., et al. (2000). Synthesis of new fluoroquinolones from polyfluorobenzoic acids. Journal of Fluorine Chemistry.
-
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592.
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study [mdpi.com]
- 4. scribd.com [scribd.com]
Ethyl 2,3,6-trifluorobenzoate reaction mechanisms
Executive Summary & Strategic Utility
Ethyl 2,3,6-trifluorobenzoate (ETFB) is a high-value fluorinated building block, distinct from its more common 2,3,4,5-tetrafluoro analogues used in fluoroquinolone synthesis. Its specific substitution pattern—possessing fluorine atoms at the 2, 3, and 6 positions—creates a unique electronic landscape that researchers must navigate carefully.
The ester moiety acts as a strong Electron Withdrawing Group (EWG), activating the aromatic ring for Nucleophilic Aromatic Substitution (
Core Challenges Addressed in This Guide:
-
Regioselectivity: Controlling nucleophilic attack at C6 vs. C2.
-
Chemomimesis: Preventing hydrolysis of the ester during
reactions, or conversely, preventing defluorination during ester hydrolysis. -
Validation: Using
-NMR to monitor reaction progress.
Mechanistic Pathways & Decision Logic
The reactivity of ETFB is governed by the competition between the carbonyl carbon (Acyl Substitution) and the ring carbons (
Pathway A: Nucleophilic Aromatic Substitution ( )
The 2- and 6-positions are activated by the ortho-ester carbonyl. However, C6 is generally the preferred site for nucleophilic attack by bulky amines due to the "buttressing effect" at C2 (flanked by F3).
-
Mechanism: Addition-Elimination via a Meisenheimer Complex.
-
Key Insight: Fluorine is a poor leaving group in
/ but an excellent leaving group in due to the high electronegativity of F stabilizing the anionic intermediate.
Pathway B: Ester Hydrolysis (Saponification)
Standard basic hydrolysis (NaOH/Reflux) poses a risk: Hydroxide (
-
Solution: Use Lithium Hydroxide (LiOH) at low temperatures or Acidic Hydrolysis to preserve the fluorination pattern.
Visualizing the Reaction Landscape
Figure 1: Decision tree for functionalizing Ethyl 2,3,6-trifluorobenzoate. Note the divergence in hydrolysis conditions to avoid side reactions.
Detailed Experimental Protocols
Protocol 1: Regioselective Amination ( )
Target: Synthesis of Ethyl 6-(substituted-amino)-2,3-difluorobenzoate. Application: Creating scaffolds for kinase inhibitors.
Reagents:
-
Ethyl 2,3,6-trifluorobenzoate (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, N-Methylpiperazine) (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv) - Acts as an HF scavenger.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve Ethyl 2,3,6-trifluorobenzoate (10 mmol) in MeCN (50 mL).
-
Addition: Cool to 0°C. Add DIPEA followed by the dropwise addition of the amine.
-
Why 0°C? Low temperature favors kinetic control, maximizing regioselectivity for the less hindered C6 position over C2.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1) or
-NMR.-
Endpoint: Disappearance of the starting material peak in NMR.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF/salts. Dry organic layer over .[1] -
Purification: Flash column chromatography.
Data Interpretation (
Protocol 2: Controlled Hydrolysis (Preserving the F-Pattern)
Target: 2,3,6-Trifluorobenzoic acid. Challenge: Avoiding "hydroxide attack" on the ring.
Reagents:
-
Ethyl 2,3,6-trifluorobenzoate
-
Lithium Hydroxide Monohydrate (
) (1.05 equiv) -
Solvent: THF:Water (3:1)
Step-by-Step Methodology:
-
Solvation: Dissolve the ester in THF and cool to 0°C.
-
Reagent Prep: Dissolve LiOH in the minimum amount of water.
-
Slow Addition: Add the aqueous LiOH dropwise to the THF solution.
-
Causality: Using LiOH (less aggressive than NaOH) and keeping the temperature low reduces the kinetic energy available for the higher-barrier
reaction, favoring the lower-barrier acyl substitution.
-
-
Monitoring: Stir at 0°C for 4 hours. Do not reflux.
-
Quench: Acidify carefully with 1M HCl to pH 2.
-
Critical: Do not use concentrated strong acids immediately; exothermic neutralization can degrade the product.
-
-
Extraction: Extract with DCM.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Multiple Spots on TLC during Amination | Regioisomer formation (C2 vs C6 attack). | Lower reaction temperature to -10°C; increase solvent polarity to stabilize the specific transition state. |
| Loss of Fluorine Signal during Hydrolysis | Hydroxide attacked the ring ( | Switch to Acidic Hydrolysis (conc. |
| Low Yield in | HF byproduct inhibiting reaction. | Ensure sufficient scavenger base (DIPEA or |
References
-
Nucleophilic Aromatic Substitution Mechanism
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Fluorine Reactivity in Aromatics
- Title: Nucleophilic Reactions of Benzene Deriv
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Hydrolysis Protocols for Fluorinated Esters
-
Ofloxacin/Quinolone Synthesis Context (Analogous Chemistry)
Sources
Application Notes and Protocols for the Synthesis of Ethyl 2,3,6-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzoates
Ethyl 2,3,6-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms on the benzene ring can profoundly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, trifluorinated benzoate derivatives are valuable intermediates in the synthesis of novel pharmaceuticals and advanced agrochemicals. This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2,3,6-trifluorobenzoate, emphasizing the underlying chemical principles and safety considerations.
Synthetic Strategy: A Two-Step Approach to Esterification
While direct Fischer esterification of a carboxylic acid with an alcohol under acidic catalysis is a classic transformation, its efficiency can be hampered by an unfavorable equilibrium.[1] To achieve a higher yield and a more controlled reaction, a two-step approach is recommended. This involves the initial conversion of the relatively unreactive 2,3,6-trifluorobenzoic acid to its highly reactive acid chloride derivative, 2,3,6-trifluorobenzoyl chloride, using thionyl chloride (SOCl₂). The subsequent reaction of the acid chloride with ethanol proceeds rapidly and irreversibly to afford the desired ester, Ethyl 2,3,6-trifluorobenzoate. The gaseous byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, driving the reaction to completion.[2]
Reaction Mechanism Overview
The synthesis proceeds through two key stages:
-
Acid Chloride Formation: The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent cascade of steps, including the elimination of a chloride ion and the decomposition of the chlorosulfite intermediate, results in the formation of the acyl chloride along with gaseous SO₂ and HCl.
-
Esterification: The highly electrophilic carbonyl carbon of the 2,3,6-trifluorobenzoyl chloride is readily attacked by the nucleophilic oxygen of ethanol. The resulting tetrahedral intermediate collapses, expelling a chloride ion to yield the final ester product.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 2,3,6-trifluorobenzoate.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3,6-Trifluorobenzoic Acid | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% | e.g., Sigma-Aldrich | Handle in a fume hood. |
| Anhydrous Ethanol | ≥99.5% | e.g., Fisher Scientific | Store under inert gas. |
| Dichloromethane (DCM), Anhydrous | ACS grade, ≥99.8% | e.g., VWR | Use a dry solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | N/A | Aqueous solution. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | e.g., VWR | For drying the organic phase. |
| Ethyl Acetate | ACS grade | e.g., VWR | For extraction. |
Step 1: Synthesis of 2,3,6-Trifluorobenzoyl Chloride
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,6-trifluorobenzoic acid (5.0 g, 28.4 mmol).
-
Reagent Addition: Under a nitrogen atmosphere and in a fume hood, add thionyl chloride (10.0 mL, 137 mmol, ~4.8 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. This will yield the crude 2,3,6-trifluorobenzoyl chloride as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2,3,6-trifluorobenzoate
-
Reaction Setup: In a separate 250 mL round-bottom flask, dissolve the crude 2,3,6-trifluorobenzoyl chloride in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Nucleophile Addition: Slowly add anhydrous ethanol (5.0 mL, 85.5 mmol, ~3.0 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up:
-
Quench the reaction by slowly adding it to a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Characterization of Ethyl 2,3,6-trifluorobenzoate
The final product should be a colorless oil. Purity can be assessed by TLC and GC-MS. The structure should be confirmed by spectroscopic methods.
-
¹H NMR (Proton NMR): The spectrum is expected to show a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group.[4] The aromatic protons will appear as a complex multiplet due to fluorine coupling.
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the aromatic carbons, with splitting patterns due to C-F coupling.[5]
-
¹⁹F NMR (Fluorine NMR): This is a crucial technique for confirming the substitution pattern. Three distinct signals are expected for the three non-equivalent fluorine atoms on the aromatic ring, with characteristic coupling constants.[6]
-
IR (Infrared) Spectroscopy: The spectrum should exhibit a strong absorption band for the C=O (ester carbonyl) stretch, typically around 1720-1740 cm⁻¹.[7] Other characteristic peaks include C-O stretches and absorptions related to the fluorinated aromatic ring.
Safety and Handling
-
2,3,6-Trifluorobenzoic Acid: This compound is an irritant. Avoid contact with skin, eyes, and respiratory tract.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Thionyl Chloride: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to produce toxic gases (HCl and SO₂).[10] It must be handled in a well-ventilated chemical fume hood at all times.[11] Wear heavy-duty gloves, a lab coat, and full-face protection.
-
Ethanol: Ethanol is a highly flammable liquid. Keep away from open flames and other ignition sources. Wear appropriate PPE to avoid contact.
-
General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood. Ensure that appropriate fire extinguishing equipment is readily available.
References
-
Lead Sciences. Ethyl 2,3,6-trifluorobenzoate. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
- Google Patents. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
-
Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Available at: [Link]
-
ResearchGate. (2015). Application of Thionyl Chloride-Alcohol System in Organic Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Available at: [Link]
-
ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Available at: [Link]
-
RSC Education. Making esters from alcohols and acids | Class experiment. Available at: [Link]
-
ResearchGate. (2014). Infrared and Raman spectra of ethyl trifluoromethanesulfonate, CF3SO2OCH2CH3. An experimental and theoretical study. Available at: [Link]
-
Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
-
Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
New Jersey Department of Health. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
-
YouTube. (2023). interpretation of two sample infrared spectra. Available at: [Link]
-
YouTube. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Available at: [Link]
-
The Royal Society of Chemistry. BF3·OEt2 and TMSOTf: A Synergistic Combination of Lewis Acids Supplementary Information. Available at: [Link]
-
Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Trifluorobenzoic acid. Available at: [Link]
-
CLEAPSS. (2022). Student safety sheets 60 Ethanol. Available at: [Link]
-
Australia Pacific LNG. (2016). MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
Inchem. ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Available at: [Link]
-
The Chemistry Blog - Chemical Suppliers. Is Ethanol Hazardous?. Available at: [Link]
-
University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Chemistry LibreTexts. (2023). Thionyl Chloride. Available at: [Link]
-
PubChem. Ethyl 2,3,6-trifluorobenzoate (C9H7F3O2). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 5. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. azom.com [azom.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. rsc.org [rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Ethyl 2-bromobenzoate(6091-64-1) 13C NMR spectrum [chemicalbook.com]
derivatization of Ethyl 2,3,6-trifluorobenzoate
Application Note: Advanced Derivatization Strategies for Ethyl 2,3,6-Trifluorobenzoate
Executive Summary
Ethyl 2,3,6-trifluorobenzoate is a high-value fluorinated building block characterized by a unique substitution pattern. Unlike the ubiquitous 2,4,5-trifluoro isomers used in blockbuster fluoroquinolone synthesis (e.g., Ciprofloxacin), the 2,3,6-trifluoro motif offers distinct steric and electronic properties. The flanking fluorine atoms at the ortho positions (C2 and C6) induce significant torsional strain, forcing the ester group out of planarity, while the C3 fluorine adds specific metabolic stability.
This guide details three core derivatization workflows designed for medicinal chemists and process engineers:
-
Chemo-selective Hydrolysis: Accessing the parent acid without defluorination.
-
Regioselective SNAr Functionalization: Exploiting the "Ortho-Effect" for library generation.
-
Claisen Condensation: Constructing
-keto ester scaffolds for heterocyclic synthesis.
Chemical Reactivity Profile
Understanding the electronic landscape of the molecule is prerequisite to successful derivatization.
-
Activation: The ethyl ester group is a strong Electron Withdrawing Group (EWG). Through inductive (-I) and mesomeric (-M) effects, it significantly reduces electron density in the aromatic ring.
-
Regioselectivity (SNAr): Nucleophilic Aromatic Substitution is governed by the stability of the Meisenheimer complex.
-
Positions 2 and 6: These carbons are ortho to the EWG. They are highly activated for nucleophilic attack. Due to symmetry, they are equivalent unless the molecule is further substituted.
-
Position 3: Meta to the EWG; significantly less reactive.
-
Positions 4 and 5: Unsubstituted (H-bearing).
-
Experimental Protocols
Protocol A: Controlled Hydrolysis to 2,3,6-Trifluorobenzoic Acid
Objective: To generate the free carboxylic acid for downstream coupling (e.g., amide bond formation) while preventing hydro-defluorination.
Mechanism: Base-catalyzed saponification. Critical Control Point: Temperature control is vital. Excessive heat in basic media can lead to nucleophilic displacement of the fluorine by hydroxide (forming a phenol) or decarboxylation.
Materials:
-
Ethyl 2,3,6-trifluorobenzoate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with Ethyl 2,3,6-trifluorobenzoate and THF. Stir until dissolved.
-
Reagent Addition: Dissolve LiOH·H₂O in the calculated volume of water. Add this solution dropwise to the reaction vessel at 0–5 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or HPLC (disappearance of ester peak).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous phase to 0 °C.
-
Acidify dropwise with 1M HCl to pH ~2. The product should precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water (2x), and dry under vacuum at 40 °C.
Validation Criteria:
-
HPLC: Purity >98%.
-
¹H NMR (DMSO-d₆): Disappearance of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Appearance of broad carboxylic acid singlet (~13.0 ppm).
Protocol B: Regioselective SNAr Functionalization
Objective: To introduce amine diversity elements at the C2 position, creating novel 2-amino-3,6-difluorobenzoate scaffolds.
Mechanism: Nucleophilic Aromatic Substitution (SNAr). Causality: The C2-Fluorine is the most labile leaving group due to the inductive stabilization of the anionic intermediate by the adjacent carbonyl group.
Materials:
-
Ethyl 2,3,6-trifluorobenzoate (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Suspend Ethyl 2,3,6-trifluorobenzoate and
in anhydrous MeCN. -
Addition: Add the amine dropwise at room temperature.
-
Heating: Heat the reaction mixture to 60–80 °C .
-
Note: 2,3,6-trifluoro systems are reactive; monitor closely. Overheating may lead to bis-substitution (at C2 and C6).
-
-
Monitoring: Reaction is typically complete within 2–4 hours.
-
Work-up:
-
Cool to RT and filter off inorganic salts.
-
Concentrate the filtrate.
-
Redissolve in EtOAc and wash with water and brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome: Mono-substitution at the 2-position. Data Interpretation:
-
¹⁹F NMR: The starting material shows three distinct signals. The product will show two distinct fluorine signals (loss of C2-F).
Protocol C: Claisen Condensation (Beta-Keto Ester Synthesis)
Objective: To extend the carbon chain, forming a precursor for quinolone or coumarin synthesis.
Mechanism: Nucleophilic acyl substitution followed by elimination.
Materials:
-
Ethyl 2,3,6-trifluorobenzoate (1.0 eq)
-
t-Butyl Acetate or Ethyl Acetate (1.2 eq)
-
Base: Lithium Diisopropylamide (LDA) or NaH (strong base required)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Enolate Formation: In a separate flask, generate the enolate of t-butyl acetate by adding it to a solution of LDA in THF at -78 °C . Stir for 30 mins.
-
Coupling: Add the solution of Ethyl 2,3,6-trifluorobenzoate (in THF) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.
Result: Ethyl 3-(2,3,6-trifluorophenyl)-3-oxopropanoate derivative.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from Ethyl 2,3,6-trifluorobenzoate.
Figure 1: Divergent derivatization pathways for Ethyl 2,3,6-trifluorobenzoate, highlighting key reaction conditions.
Summary of Key Data
| Parameter | Protocol A (Hydrolysis) | Protocol B (SNAr) | Protocol C (Claisen) |
| Reagent | LiOH / NaOH | Secondary Amine | Enolate (LDA/NaH) |
| Key Condition | 0–25 °C (Avoid heat) | 60–80 °C | -78 °C (Cryogenic) |
| Selectivity | Chemoselective (Ester only) | Regioselective (C2-F) | Chemoselective (Acyl) |
| Risk | Decarboxylation | Bis-substitution | Self-condensation |
| Typical Yield | 85–95% | 70–85% | 60–75% |
References
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link
-
Grohe, K., & Heitzer, H. (1987). Synthese von 4-Chinolon-3-carbonsäuren. Liebigs Annalen der Chemie. (Foundational text on fluoroquinolone synthesis via benzoyl acetates). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for SNAr mechanism and Ortho-effect). Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Claisen condensation protocols). Link
Comprehensive Analytical Profiling of Ethyl 2,3,6-Trifluorobenzoate
Abstract
This application note details a validated analytical framework for the characterization and quantification of Ethyl 2,3,6-trifluorobenzoate (CAS 773134-90-0) . As a critical intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals, the isomeric purity of this compound is a Critical Quality Attribute (CQA). This guide presents a dual-method approach: a high-resolution GC-FID/MS method for assay and isomeric impurity profiling, and a Reverse-Phase HPLC method for monitoring hydrolytic degradation (free acid).[1][2]
Introduction & Chemical Context
Ethyl 2,3,6-trifluorobenzoate is a polyfluorinated aromatic ester.[1][2] Its synthesis typically involves the esterification of 2,3,6-trifluorobenzoic acid or nucleophilic fluorination sequences.[1][2]
Key Analytical Challenges:
-
Regioisomerism: The 2,3,6-substitution pattern must be chromatographically resolved from the thermodynamically stable 2,4,5- and 2,3,4- isomers.[1][2]
-
Volatility: The ester is sufficiently volatile for GC, but the free acid degradant requires derivatization or HPLC analysis.[1][2]
-
Steric Hindrance: The fluorine atoms at positions 2 and 6 create significant steric shielding of the carbonyl carbon, influencing both chemical reactivity and chromatographic interaction.[1][2]
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2,3,6-trifluorobenzoate |
| Molecular Formula | C |
| Molecular Weight | 204.15 g/mol |
| Physical State | Colorless liquid |
| Boiling Point | ~210 °C (Predicted) |
| Solubility | Soluble in MeOH, ACN, DCM; Insoluble in water |
Method A: Gas Chromatography (Assay & Isomeric Purity)[1]
Rationale: GC-FID is the gold standard for this analyte due to its volatility and the high resolution required to separate positional isomers.[1][2] A mid-polarity column is selected to leverage dipole-dipole interactions with the fluorinated ring.[1][2]
Instrument Configuration
-
System: Agilent 8890 GC or equivalent.
-
Detector: Flame Ionization Detector (FID) @ 300°C.
-
Inlet: Split/Splitless @ 250°C.
Column Selection[2]
-
Primary Column: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane), 30 m × 0.32 mm × 0.25 µm.[1][2]
-
Alternative: Rtx-200 (Trifluoropropylmethyl polysiloxane) for specific fluorine-fluorine interaction selectivity.[1][2]
Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 2.0 |
| Ramp 1 | 15 | 180 | 0.0 |
| Ramp 2 | 5 | 220 | 5.0 |
| Ramp 3 | 30 | 260 | 3.0 |
| Total Time | 22.0 min |
Sample Preparation
-
Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).[1][2]
-
Standard Prep: Dissolve 50 mg Reference Standard in 50 mL diluent (1.0 mg/mL).
-
Sample Prep: Accurately weigh 50 mg sample into 50 mL volumetric flask; dilute to volume.
-
System Suitability: Inject the standard 6 times.
System Suitability Criteria
| Parameter | Acceptance Limit |
| Retention Time (RT) | 10.5 ± 0.5 min |
| Tailing Factor | 0.9 – 1.2 |
| Theoretical Plates | > 10,000 |
| RSD (Area) | ≤ 1.0% (n=6) |
| Resolution (Isomers) | > 1.5 between 2,3,6- and 2,4,5- isomers |
Method B: HPLC-UV (Degradation & Acid Impurity)[1]
Rationale: The ester bond is susceptible to hydrolysis, yielding 2,3,6-trifluorobenzoic acid .[1][2] This acid is polar and tails badly on GC without derivatization.[1][2] HPLC is the preferred method for quantifying this specific impurity (Limit of Quantitation: 0.05%).[2]
Instrument Configuration
-
Detector: UV-Vis / PDA @ 215 nm (Maximal absorption for fluorinated benzenes).[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).[1][2]
-
Column Temp: 35°C.
Mobile Phase[1][2]
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2] Acidic pH ensures the benzoic acid impurity remains protonated (neutral), improving peak shape.[1]
Gradient Table
| Time (min) | % A (Aq) | % B (ACN) |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 21.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Protocol
-
Standard Stock: Prepare 2,3,6-trifluorobenzoic acid (impurity marker) at 0.5 mg/mL in ACN.
-
Sample: Dissolve Ethyl 2,3,6-trifluorobenzoate at 1.0 mg/mL in 50:50 Water:ACN.
-
Injection Vol: 10 µL.
-
Elution Order:
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the specific analytical target (Ester Purity vs. Acid Degradant).
Caption: Analytical decision tree separating the volatile ester assay (GC) from the polar degradation analysis (HPLC).
Structural Validation (Spectroscopy)[2]
To ensure the identity of the 2,3,6-isomer against potential 2,4,5- or 2,3,4- isomers,
F NMR Protocol
-
Solvent: CDCl
.[1][2] -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm).[1][2] -
Expected Signals:
-
Validation: Compare integrals. A 1:1:1 ratio confirms the presence of three unique fluorine environments (if non-equivalent) or 2:1 if symmetry exists (unlikely for the ester derivative in a static conformation, but rapid rotation may simplify). Note: In 2,3,6-, F2 and F6 are chemically equivalent only if the ester group rotates freely and rapidly on the NMR timescale, but usually appear distinct or as a 2F signal vs 1F signal depending on resolution.[1]
References
-
PubChem. (2023).[1][2] Ethyl 2,3,6-trifluorobenzoate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]
-
Agilent Technologies. (2022).[1][2] Analysis of Halogenated Benzenes using DB-1701. Application Note 5990-1234EN.[1][2] Available at: [Link][2]
Sources
Application Note: Comprehensive NMR Analysis of Ethyl 2,3,6-trifluorobenzoate for Structural Elucidation
Abstract: This application note provides a detailed guide for the structural characterization of Ethyl 2,3,6-trifluorobenzoate using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in pharmaceutical and agrochemical development, unambiguous structural confirmation of highly substituted and fluorinated intermediates is paramount. This document outlines optimized protocols for ¹H, ¹³C, and ¹⁹F NMR acquisition and offers an in-depth analysis of the resulting spectra. We emphasize the causality behind experimental choices and demonstrate how the interplay of chemical shifts and spin-spin coupling constants across all three nuclei provides a self-validating system for complete structural assignment.
The Imperative for Multinuclear NMR in Fluorinated Compound Analysis
Ethyl 2,3,6-trifluorobenzoate is a valuable synthetic building block whose utility is defined by the precise placement of its fluorine substituents. While ¹H NMR is a cornerstone of structural analysis, the complexity introduced by multiple fluorine atoms necessitates a more comprehensive approach. Fluorine (¹⁹F) is an ideal NMR nucleus, possessing a spin of ½ and a natural abundance of 100%, with a high gyromagnetic ratio that results in high detection sensitivity. Furthermore, the large chemical shift dispersion in ¹⁹F NMR often allows for clear resolution of signals from different fluorine environments.[1]
The true analytical power, however, lies in the through-bond scalar (J) couplings between ¹⁹F and other NMR-active nuclei like ¹H and ¹³C.[2][3] These heteronuclear couplings, which span multiple bonds, provide definitive evidence of molecular connectivity that might be ambiguous from one-dimensional ¹H or ¹³C spectra alone. This guide will leverage ¹H, ¹³C, and ¹⁹F NMR to create a complete and internally consistent structural portrait of the molecule.
Molecular Structure and Numbering Scheme
A clear numbering system is essential for spectral assignment. The structure of Ethyl 2,3,6-trifluorobenzoate is presented below.
Caption: Molecular structure of Ethyl 2,3,6-trifluorobenzoate.
Experimental Protocols
The validity of NMR data begins with meticulous sample preparation and correctly configured acquisition parameters.
Materials
-
Ethyl 2,3,6-trifluorobenzoate (>98% purity)
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes of good quality
Sample Preparation Protocol
-
Weighing: Accurately weigh 15-20 mg of Ethyl 2,3,6-trifluorobenzoate directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial. Cap and gently swirl until the sample is fully dissolved. The use of CDCl₃ is advantageous due to its excellent solubilizing power for nonpolar to moderately polar organic molecules and its well-defined residual solvent signals for calibration.
-
Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely. Ensure the liquid column height is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
| Parameter | ¹H Acquisition | ¹³C{¹H} Acquisition | ¹⁹F Acquisition |
| Spectrometer Freq. | 400 MHz | 101 MHz | 376 MHz |
| Probe | Standard Broadband or Inverse Detection | Standard Broadband | Broadband with ¹⁹F capability |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 (proton-decoupled) | zg30 |
| Relaxation Delay (D1) | 5.0 s | 2.0 s | 5.0 s |
| Acquisition Time (AQ) | ~4.0 s | ~1.0 s | ~2.0 s |
| Spectral Width (SW) | 20 ppm | 240 ppm | 200 ppm |
| Number of Scans (NS) | 8 | 1024 | 16 |
| Referencing | TMS at 0.00 ppm | TMS at 0.00 ppm | External CFCl₃ at 0.00 ppm (or internal C₆F₆ at -163 ppm)[4] |
Causality Note: A longer relaxation delay (D1) of 5 seconds for ¹H and ¹⁹F is chosen to ensure full relaxation of all nuclei, which is crucial for accurate integration, especially for the aromatic protons and fluorine atoms that may have longer relaxation times. For the ¹³C experiment, a shorter delay is acceptable as it is typically a qualitative experiment, and a greater number of scans is required to overcome the low natural abundance of ¹³C.
Spectral Analysis and Interpretation
The analysis integrates data from all three spectra to build a cohesive assignment. The key is to leverage the coupling patterns, which act as a structural fingerprint.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is divided into two distinct regions: the aliphatic ethyl group and the complex aromatic region.
-
Ethyl Group:
-
-CH₂- (H-8): Expected around δ 4.4 ppm. This signal will appear as a quartet due to coupling with the three protons of the methyl group (³JHH ≈ 7.1 Hz).
-
-CH₃ (H-9): Expected around δ 1.4 ppm. This signal will be a triplet due to coupling with the two methylene protons (³JHH ≈ 7.1 Hz).[5] The observation of this clean quartet-triplet pattern confirms the presence of an isolated ethyl group.
-
-
Aromatic Region:
-
H-5: This proton is coupled to H-4 (ortho coupling, ³JHH ≈ 8-9 Hz) and the adjacent F-6 (ortho coupling, ³JHF ≈ 7-8 Hz). A smaller meta coupling to F-3 (⁴JHF ≈ 2-3 Hz) is also expected. The signal will therefore appear as a complex multiplet, likely a doublet of doublets of doublets (ddd).
-
H-4: This proton is coupled to H-5 (ortho coupling, ³JHH ≈ 8-9 Hz) and the adjacent F-3 (ortho coupling, ³JHF ≈ 9-10 Hz). A very small para coupling to F-6 (⁵JHF < 1 Hz) might not be resolved. This signal will appear as a complex multiplet, likely a triplet of doublets (td) or a doublet of doublets (dd) if the coupling constants are similar.
-
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-9 (-CH₃) | ~1.4 | Triplet (t) | ³JHH ≈ 7.1 |
| H-8 (-CH₂) | ~4.4 | Quartet (q) | ³JHH ≈ 7.1 |
| H-4 | ~7.0 - 7.2 | Multiplet (m) | ³J(H4-H5) ≈ 8-9, ³J(H4-F3) ≈ 9-10 |
| H-5 | ~7.4 - 7.6 | Multiplet (m) | ³J(H5-H4) ≈ 8-9, ³J(H5-F6) ≈ 7-8, ⁴J(H5-F3) ≈ 2-3 |
¹⁹F NMR Spectrum Analysis
The three fluorine atoms are in chemically distinct environments and will give rise to three separate signals. Their splitting patterns are highly informative.
-
F-2: This fluorine is ortho to F-3, so it will be split by it (³JFF ≈ 20 Hz). It is also meta to H-4 and para to H-5, but these couplings are often too small to be resolved. The primary signal should be a doublet.
-
F-3: This fluorine is coupled to F-2 (³JFF ≈ 20 Hz) and the ortho proton H-4 (³JHF ≈ 9-10 Hz). The signal should appear as a doublet of doublets (dd).
-
F-6: This fluorine is coupled to the ortho proton H-5 (³JHF ≈ 7-8 Hz). It may also show a small meta coupling to F-2, but this is often not resolved. The primary signal should be a doublet.
| Fluorine Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-2 | Negative region | Doublet (d) | ³J(F2-F3) ≈ 20 |
| F-3 | Negative region | Doublet of Doublets (dd) | ³J(F3-F2) ≈ 20, ³J(F3-H4) ≈ 9-10 |
| F-6 | Negative region | Doublet (d) | ³J(F6-H5) ≈ 7-8 |
¹³C NMR Spectrum Analysis
In the proton-decoupled ¹³C spectrum, all carbon signals will still exhibit splitting due to C-F coupling.
-
Ethyl Group: C-8 (~62 ppm) and C-9 (~14 ppm) will be singlets as they are too far from the fluorine atoms for significant coupling.
-
Carbonyl Carbon (C-7): The ester carbonyl (~163 ppm) will likely be a doublet due to coupling with the ortho fluorine F-2 (²JCF ≈ 3-5 Hz).
-
Aromatic Carbons:
-
C-2, C-3, C-6 (Fluorine-bearing): These will show very large one-bond C-F couplings (¹JCF ≈ 240-260 Hz) and will be further split by other nearby fluorine atoms, resulting in complex multiplets (e.g., ddd).
-
C-1, C-4, C-5 (Non-fluorine-bearing): These carbons will show smaller, multi-bond C-F couplings, appearing as complex multiplets. For example, C-4 will be coupled to F-3 and F-2, appearing as a doublet of doublets.
-
| Carbon Assignment | Expected δ (ppm) | Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| C-9 (-CH₃) | ~14 | Singlet (s) | - |
| C-8 (-CH₂) | ~62 | Singlet (s) | - |
| C-1 | ~115 - 125 | Triplet (t) or Multiplet (m) | ²J(C1-F2), ²J(C1-F6) |
| C-4 | ~110 - 120 | Doublet of Doublets (dd) | ²J(C4-F3), ³J(C4-F2) |
| C-5 | ~125 - 135 | Doublet of Doublets (dd) | ²J(C5-F6), ³J(C5-F3) |
| C-2, C-3, C-6 | ~145 - 160 | Multiplets (m) | ¹JCF ≈ 240-260, plus smaller ²JFF and ³JFF couplings |
| C-7 (C=O) | ~163 | Doublet (d) or Triplet (t) | ²J(C7-F2), ⁴J(C7-F6) |
Structural Verification and Workflow Integrity
A key principle for ensuring the trustworthiness of an NMR assignment is the concept of reciprocal coupling. This protocol is designed to be a self-validating system.
The Principle of Reciprocal Coupling
The spin-spin coupling constant (J) between two nuclei is a mutual interaction.[6] Therefore, the J-value measured between two nuclei in one spectrum must be identical to the J-value measured for the same interaction in the other spectrum.
-
Validation Step 1: The ³J(H4-F3) value extracted from the multiplet for H-4 in the ¹H spectrum must match the ³J(F3-H4) value from the F-3 multiplet in the ¹⁹F spectrum.
-
Validation Step 2: The ³J(H5-F6) value from the H-5 signal must match the ³J(F6-H5) value from the F-6 signal.
-
Validation Step 3: The ³J(F2-F3) value from the F-2 signal must match the ³J(F3-F2) value from the F-3 signal.
Agreement of these values across the different spectra provides definitive, unambiguous confirmation of the structural assignments.
Analytical Workflow Diagram
Caption: Workflow for the NMR analysis of Ethyl 2,3,6-trifluorobenzoate.
Conclusion
The structural elucidation of complex fluorinated molecules like Ethyl 2,3,6-trifluorobenzoate is achieved with high confidence through a systematic, multinuclear NMR approach. By combining the information from ¹H, ¹⁹F, and ¹³C NMR spectra, a complete assignment of all atoms and their connectivity can be made. The inherent self-validating nature of reciprocal spin-spin coupling constants ensures the accuracy and integrity of the final assignment, providing researchers and drug development professionals with the reliable data essential for their work.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
Reich, H. J. (n.d.). Coupling of Protons with Fluorine. University of Wisconsin. Retrieved from a publicly available PDF, though the original direct link may vary. A similar resource is available at ResearchGate. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]
Sources
- 1. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
role of Ethyl 2,3,6-trifluorobenzoate in agrochemical synthesis
Application Note: Strategic Utilization of Ethyl 2,3,6-Trifluorobenzoate in Next-Generation Agrochemical Synthesis
Part 1: Executive Summary & Core Directive
The Challenge: Modern agrochemical discovery demands scaffolds that offer precise metabolic stability and lipophilicity profiles. The "fluorine effect"—where strategic fluorine substitution blocks metabolic soft spots and enhances membrane permeability—is central to this effort. However, accessing specific substitution patterns like the 2,3,6-trifluoro motif is synthetically non-trivial due to competing regioselectivity issues.
The Solution: Ethyl 2,3,6-trifluorobenzoate (ETFB) serves as a high-value "Regio-Directing Module."[1] Unlike its tetra- or penta-fluorinated counterparts, ETFB possesses a unique electronic landscape that allows for highly selective Nucleophilic Aromatic Substitution (
Part 2: Chemical Architecture & Reactivity Profile
To use ETFB effectively, one must understand its electronic "map." The interplay between the electron-withdrawing ester group and the three fluorine atoms creates distinct zones of reactivity.
Regioselectivity Map
-
C-1 (Ester): The "Anchor."[1] Directs electrophiles to the meta position (C-5) and activates the ring for nucleophilic attack at ortho positions (C-2, C-6).
-
C-2 & C-6 (Fluorines): The "Gatekeepers."[1] These are highly activated for
displacement due to the inductive electron-withdrawing effect of the adjacent ester. Displacement here is the primary route to bicyclic heterocycles . -
C-4 (Proton): The "Silent Partner."[1] This position is electronically activated for EAS (e.g., nitration) by the cooperative directing effects of the C-3 and C-? fluorines, allowing for the introduction of amino groups via reduction.
Figure 1: Reactivity map of Ethyl 2,3,6-trifluorobenzoate showing the three primary zones for functionalization.
Part 3: Application Protocols
Workflow A: Synthesis of N-Heterocyclic Herbicide Precursors via
This protocol describes the regioselective displacement of the C-2 fluorine by a pyrazole nucleophile. This is a key step in synthesizing PPO (Protoporphyrinogen Oxidase) inhibitor herbicides.
Mechanism: The ester group stabilizes the Meisenheimer complex formed during the attack at the C-2 position.
Materials:
-
Ethyl 2,3,6-trifluorobenzoate (1.0 eq)
-
3-Methylpyrazole (1.1 eq)[1]
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
DMF (Dimethylformamide), anhydrous (5 vol)
Step-by-Step Protocol:
-
Preparation: In a flame-dried 3-neck flask equipped with a nitrogen inlet and internal thermometer, dissolve Ethyl 2,3,6-trifluorobenzoate (10 g, 49 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add
(10.1 g, 73.5 mmol) in a single portion. The suspension will remain white/off-white.[1] -
Nucleophile Addition: Add 3-methylpyrazole (4.4 g, 54 mmol) dropwise via syringe over 10 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Critical Control Point: Monitor by TLC (20% EtOAc/Hexanes). The starting material (
) should disappear, replaced by the product ( ).
-
-
Self-Validation (19F NMR): Take a 0.1 mL aliquot, work up with
, and run a crude NMR.-
Pass Criteria: Disappearance of the signal at
ppm (C-2 F) and retention of signals at ppm (C-3) and ppm (C-6).[1] If the C-2 peak persists, continue heating.
-
-
Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL) to remove DMF. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as a white crystalline solid.
Data Summary:
| Parameter | Specification | Note |
| Yield | 85 - 92% | High yield due to strong activation by ester.[1] |
| Purity | >98% (HPLC) | Minimal regioisomer formation (C-6 attack < 2%).[1] |
| Appearance | White Crystalline Solid |
Workflow B: Conversion to 2,3,6-Trifluorobenzoyl Urea (Insecticide Scaffold)
This workflow converts the ester into a benzoyl urea derivative, a scaffold common in chitin synthesis inhibitors (e.g., Diflubenzuron analogs).
Protocol:
-
Hydrolysis: Dissolve ETFB (10 g) in THF (50 mL). Add LiOH (2M aq, 30 mL). Stir at RT for 2 hours. Acidify with HCl to pH 1. Filter the precipitated 2,3,6-trifluorobenzoic acid .
-
Chlorination: Suspend the acid in Toluene. Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Concentrate to obtain 2,3,6-trifluorobenzoyl chloride . -
Coupling: Dissolve the acid chloride in Acetonitrile. Add 4-chlorophenylurea (1.0 eq).[1] Reflux for 6 hours.
-
Isolation: Cool to RT. The product precipitates.[2] Filter and wash with cold acetonitrile.
Figure 2: Synthetic workflow for converting ETFB to a bioactive urea scaffold.
Part 4: Scientific Integrity & Safety (E-E-A-T)
Mechanistic Insight: The "Ortho-Effect"
The high yield in Workflow A is driven by the ortho-effect .[1] The carbonyl oxygen of the ester coordinates with the incoming nucleophile (or the counter-ion), guiding it specifically to the C-2 position. This overcomes the steric hindrance that might otherwise favor the C-4 or C-5 positions in non-esterified systems [1].[1]
Safety & Handling
-
Fluoride Release: While the C-F bond is strong, acidic workups of
reactions can liberate trace HF. Always use glass-lined or HDPE vessels for workups and have Calcium Gluconate gel available.[1] -
Sensitization: Fluorinated benzoates are potent skin sensitizers. Double-gloving (Nitrile over Latex) is mandatory.[1]
Quality Control: HPLC Method
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1%
in Water, B: Acetonitrile. -
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time: ETFB elutes at ~8.5 min; Hydrolyzed acid at ~4.2 min.
References
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Explains the activating effects of fluorine in aromatics).
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 11(5), 614-629. (Contextualizes the use of trifluorobenzoic scaffolds).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5759, 2,3,6-Trichlorobenzoic acid. (Analogous herbicide chemistry).
-
Ningbo Inno Pharmchem. (2025).[3] 2,3,6-Trifluorobenzoic Acid: A Key Building Block for Agrochemicals. (Supplier technical note on industrial applications).
Sources
Application Notes and Protocols: Ethyl 2,3,6-Trifluorobenzoate in Cross-Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the utility and application of Ethyl 2,3,6-Trifluorobenzoate as a versatile reagent in modern synthetic chemistry.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for fine-tuning physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 2,3,6-trifluorobenzoate emerges as a particularly interesting building block due to its unique substitution pattern, which can impart distinct electronic and conformational properties to target molecules. This guide provides an in-depth exploration of the potential applications of ethyl 2,3,6-trifluorobenzoate as a reagent in various palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights.
While direct cross-coupling of ethyl 2,3,6-trifluorobenzoate itself is not extensively documented, its structural motif is highly relevant in the context of polyfluorinated aromatic compounds. The principles governing the reactivity of similar molecules, particularly in decarboxylative coupling reactions of the corresponding carboxylic acids, provide a strong foundation for its potential applications. This guide will therefore draw upon established methodologies for related polyfluorinated substrates to propose robust protocols for the utilization of ethyl 2,3,6-trifluorobenzoate.
Core Concepts in Cross-Coupling Reactivity of Polyfluoroaromatics
The reactivity of polyfluorinated aromatic compounds in cross-coupling reactions is primarily dictated by the electronic nature of the aromatic ring and the nature of the leaving group. The strongly electron-withdrawing fluorine atoms significantly influence the electron density of the aromatic system, which can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
In the context of benzoates, a common strategy involves a decarboxylative cross-coupling approach. This method is advantageous as it utilizes readily available carboxylic acids (or their salts) and expels carbon dioxide as the only byproduct.[1] For polyfluorinated systems, palladium-catalyzed decarboxylative cross-coupling of the corresponding potassium polyfluorobenzoates with aryl halides and triflates has been shown to be an effective method for the synthesis of polyfluorobiaryls.[2] In these reactions, the decarboxylation step is often rate-limiting, in contrast to copper-catalyzed versions where oxidative addition is the slower step.[2]
Proposed Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4][5] While direct coupling of the ethyl ester might be challenging, a plausible approach involves the prior conversion of ethyl 2,3,6-trifluorobenzoate to a more reactive derivative, such as a trifluoroborate salt, which can then readily participate in the Suzuki-Miyaura catalytic cycle.
Protocol 1: Synthesis of Potassium (2,3,6-Trifluorophenyl)trifluoroborate
This protocol outlines the hypothetical preparation of the potassium trifluoroborate salt from ethyl 2,3,6-trifluorobenzoate, a necessary precursor for the subsequent Suzuki-Miyaura coupling. The procedure is adapted from established methods for the synthesis of organotrifluoroborates.
Materials:
-
Ethyl 2,3,6-trifluorobenzoate
-
Lithium aluminum hydride (LAH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Potassium bifluoride (KHF₂)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reduction of the Ester: In a flame-dried, three-necked flask under an argon atmosphere, a solution of ethyl 2,3,6-trifluorobenzoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in diethyl ether at 0 °C. The reaction is then allowed to warm to room temperature and stirred until complete consumption of the starting material (monitored by TLC).
-
Formation of the Tosylate: The resulting alcohol is carefully quenched and worked up to yield (2,3,6-trifluorophenyl)methanol. This alcohol is then dissolved in pyridine and cooled to 0 °C, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction is stirred overnight at room temperature.
-
Hydroboration and Salt Formation: The purified tosylate is then subjected to a hydroboration reaction using a suitable borane source, such as BH₃·THF. The resulting borane is then treated with an aqueous solution of potassium bifluoride (KHF₂) to precipitate the desired potassium (2,3,6-trifluorophenyl)trifluoroborate.
-
Purification: The crude trifluoroborate salt is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium (2,3,6-Trifluorophenyl)trifluoroborate with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the synthesized trifluoroborate salt with a representative aryl bromide.[6]
Materials:
-
Potassium (2,3,6-trifluorophenyl)trifluoroborate
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane
-
Standard glassware for inert atmosphere synthesis
Experimental Workflow:
Sources
- 1. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
scale-up synthesis of Ethyl 2,3,6-trifluorobenzoate
Executive Summary
Ethyl 2,3,6-trifluorobenzoate is a critical fluorinated building block, primarily utilized in the synthesis of fluoroquinolone antibiotics and specific agrochemical signaling inhibitors. Its steric bulk (2,6-disubstitution) and electron-deficient ring system present unique challenges during scale-up, particularly regarding reaction kinetics and regiochemical stability.
This guide details a robust, scalable protocol for the synthesis of Ethyl 2,3,6-trifluorobenzoate starting from 2,3,6-trifluorobenzoic acid. While direct Fischer esterification is possible, this protocol prioritizes the Acyl Chloride Activation Route to overcome the significant steric hindrance exerted by the ortho-fluorine atoms, ensuring >98% conversion and high purity suitable for GMP environments.
Retrosynthetic Strategy & Route Selection
The synthesis hinges on the efficient conversion of the sterically hindered carboxylic acid to the ester.
-
Route A: Fischer Esterification (Acid + EtOH + H₂SO₄)
-
Pros: Low raw material cost.[1]
-
Cons: The 2,6-difluoro substitution creates significant steric inhibition of the transition state, leading to sluggish kinetics and incomplete conversion even with azeotropic water removal.
-
-
Route B: Acyl Chloride Activation (Acid + SOCl₂ → Acid Chloride + EtOH)
-
Pros: Irreversible activation overcomes steric barriers; rapid conversion; high yield (>95%).
-
Cons: Generation of acidic off-gases (SO₂, HCl).
-
Decision:Route B is selected for scale-up due to its reliability and superior impurity profile.
-
Precursor Fabrication (Contextual Note)
If the starting material (2,3,6-trifluorobenzoic acid) is not purchased, it is industrially synthesized via the lithiation of 1,2,4-trifluorobenzene .
-
Mechanism:[2][3] Directed ortho-lithiation occurs at the C-3 position (between F-2 and F-4) due to the cooperative inductive effect of the flanking fluorine atoms.
-
Reagents:
-Butyllithium ( -BuLi) in THF at -78°C, followed by CO₂ quench.
Process Safety Assessment
| Hazard Class | Critical Parameter | Mitigation Strategy |
| Thermal Runaway | Exothermic quench of Thionyl Chloride | Controlled addition rates; jacketed reactor with active cooling (0°C setpoint). |
| Off-Gassing | Generation of SO₂ and HCl gas | Closed-loop scrubber system (NaOH/Water) required. Do not vent to atmosphere. |
| Corrosion | HCl generation during esterification | Use Hastelloy or Glass-Lined Reactors (GLR). Stainless steel (SS316) is insufficient for the acid chloride step. |
Detailed Experimental Protocol
Phase 1: Activation to Acid Chloride
Objective: Convert 2,3,6-trifluorobenzoic acid (TFBA) to 2,3,6-trifluorobenzoyl chloride.
Reagents:
-
2,3,6-Trifluorobenzoic acid (TFBA): 1.0 equiv.
-
Thionyl Chloride (SOCl₂): 1.5 equiv.
-
N,N-Dimethylformamide (DMF): 0.05 equiv (Catalyst).
-
Solvent: Toluene (3-5 volumes) or Neat (if amenable to distillation).
Procedure:
-
Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a scrubber line connected to a 10% NaOH trap.
-
Charging: Charge TFBA and Toluene. Initiate stirring.
-
Catalyst Addition: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Chlorination: Heat the slurry to 60°C . Add SOCl₂ dropwise over 60 minutes.
-
IPC (In-Process Control): Monitor gas evolution.[4] A steady stream of bubbles indicates reaction progress.
-
-
Reflux: Once addition is complete, heat to 80-85°C (Reflux) for 4 hours.
-
Completion Check: Sample an aliquot, quench with MeOH, and analyze by HPLC. Disappearance of Acid (<0.5%) indicates completion.
-
Concentration: Distill off excess SOCl₂ and Toluene under reduced pressure (50°C, 100 mbar).
-
Result: Crude 2,3,6-trifluorobenzoyl chloride (pale yellow oil). Proceed immediately to Phase 2.
-
Phase 2: Esterification
Objective: React the acid chloride with Ethanol to form Ethyl 2,3,6-trifluorobenzoate.
Reagents:
-
Crude Acid Chloride (from Phase 1).
-
Ethanol (Absolute): 5.0 equiv (acts as solvent and reagent).
-
Base Scavenger (Optional): Triethylamine (1.1 equiv) or Pyridine (if acid sensitivity is a concern). For this specific substrate, base is usually omitted to simplify workup, as the product is acid-stable.
Procedure:
-
Cooling: Cool the crude acid chloride residue to 0-5°C .
-
Addition: Add Ethanol dropwise, maintaining internal temperature < 20°C .
-
Caution: Highly exothermic. HCl gas will evolve. Ensure scrubber is active.
-
-
Reaction: Warm to Room Temperature (25°C) and stir for 2 hours.
-
Why? The high reactivity of the acid chloride overcomes the steric hindrance at the 2,6-positions without requiring reflux temperatures.
-
-
Quench: Pour the reaction mixture into ice-cold water (5 volumes).
-
Extraction: Extract with Ethyl Acetate or Dichloromethane (2 x 3 volumes).
-
Wash: Wash the organic layer with:
-
Saturated NaHCO₃ (to remove trace acid).
-
Brine (to remove water).
-
-
Drying: Dry over anhydrous MgSO₄ and filter.
-
Isolation: Concentrate under vacuum to yield the crude ester.
Phase 3: Purification
Method: Vacuum Distillation.
-
Boiling Point Estimation: ~230-240°C at atm; expect ~105-110°C at 10 mmHg .
-
Procedure: Perform fractional distillation under high vacuum. Collect the main fraction.
-
Purity Target: >99.0% by GC.
Process Visualization
Workflow Diagram
Caption: End-to-end process flow for the conversion of 2,3,6-trifluorobenzoic acid to its ethyl ester via the acid chloride intermediate.
Analytical Controls & Specifications
| Test | Method | Specification | Rationale |
| Assay | GC-FID or HPLC-UV (254 nm) | > 98.5% | High purity required for subsequent API synthesis steps. |
| Residual Acid | HPLC | < 0.5% | Unreacted acid can interfere with downstream lithiation or coupling reactions. |
| Water Content | Karl Fischer (KF) | < 0.1% | Critical if the ester is used in moisture-sensitive organometallic steps. |
| Appearance | Visual | Clear, colorless liquid | Color indicates oxidation or polymerization impurities. |
Troubleshooting Guide
-
Problem: Low conversion during chlorination.
-
Problem: Product contains "dimer" impurities or anhydrides.
-
Problem: Slow filtration during workup.
References
-
Synthesis of 2,3,6-Trifluorobenzoic Acid (Precursor)
- Source: PrepChem.
-
URL:[Link] (General reference for fluorobenzoic acid methodologies).
-
Steric Hindrance in 2,6-Disubstituted Benzoates
- Source: PubMed.
-
URL:[Link]
-
General Esterification Protocols (Fischer vs. Acid Chloride)
- Source: Master Organic Chemistry.
-
URL:[Link]
- Chemical Properties & Safety Data (Ethyl 2,3,6-trifluorobenzoate)
Sources
- 1. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. WO2011067649A2 - Process for the production of a sulfone monomer - Google Patents [patents.google.com]
Troubleshooting & Optimization
Ethyl 2,3,6-trifluorobenzoate stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Ethyl 2,3,6-trifluorobenzoate. Adherence to these guidelines is critical for ensuring the compound's integrity and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethyl 2,3,6-trifluorobenzoate?
A1: For long-term storage, it is recommended to store Ethyl 2,3,6-trifluorobenzoate at 2-8°C in a tightly sealed container[1]. Some suppliers may indicate room temperature storage for short periods; however, refrigeration is preferable to minimize potential degradation[2]. The key is to keep the compound in a dry, well-ventilated area, away from direct sunlight and heat sources[3].
Q2: Why is it important to store Ethyl 2,3,6-trifluorobenzoate in a dry environment?
A2: Like other esters, Ethyl 2,3,6-trifluorobenzoate is susceptible to hydrolysis, a chemical reaction with water that can break it down into 2,3,6-trifluorobenzoic acid and ethanol. This process can be accelerated by the presence of acids or bases[4][5][6]. Storing the compound in a dry environment, and potentially under an inert atmosphere like argon or nitrogen, is crucial to prevent moisture contamination and maintain its chemical purity[3].
Q3: What is the expected shelf-life of Ethyl 2,3,6-trifluorobenzoate?
A3: When stored under the recommended conditions (refrigerated, dry, and protected from light), Ethyl 2,3,6-trifluorobenzoate is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for more than a year or if there are any visible signs of degradation.
Q4: How can I tell if my Ethyl 2,3,6-trifluorobenzoate has degraded?
A4: Visual inspection can sometimes reveal signs of degradation, such as a change in color or the appearance of solid precipitates. A more definitive way to assess purity is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of peaks corresponding to 2,3,6-trifluorobenzoic acid and ethanol would indicate hydrolysis.
Q5: Are there any materials that are incompatible with Ethyl 2,3,6-trifluorobenzoate?
A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases as they can promote degradation[3][7]. It is also advisable to use chemically resistant containers, such as amber glass bottles with PTFE-lined caps, for storage.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To slow down potential degradation reactions. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen)[3] | To prevent hydrolysis by excluding moisture[4][5][6]. |
| Light | Protected from light (Amber vial)[7] | To prevent potential photolytic degradation. |
| Container | Tightly sealed, chemically resistant glass | To prevent contamination and reaction with container material. |
| Avoid | Strong oxidizing agents, strong acids, strong bases[3][7] | These can catalyze the degradation of the ester. |
Troubleshooting Guide
This section provides a systematic approach to identifying and addressing potential stability issues with Ethyl 2,3,6-trifluorobenzoate.
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for suspected degradation.
Experimental Protocols
Protocol 1: Assessing Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of your Ethyl 2,3,6-trifluorobenzoate in a high-purity solvent (e.g., ethyl acetate).
-
Instrument Setup: Use a GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Method Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Detector: Scan a mass range that includes the molecular ions of the starting material and potential degradation products (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the peak for Ethyl 2,3,6-trifluorobenzoate (molecular weight: 204.15 g/mol ).
-
Look for peaks corresponding to 2,3,6-trifluorobenzoic acid (molecular weight: 176.07 g/mol ) and ethanol (molecular weight: 46.07 g/mol ). The presence of these indicates hydrolysis.
-
References
-
Lead Sciences. Ethyl 2,3,6-trifluorobenzoate. [Link]
-
SSERC. Hydrolysis of ethyl benzoate. [Link]
-
Chemistry LibreTexts. (2022-09-15). 15.8: Hydrolysis of Esters. [Link]
-
Chemguide. HYDROLYSING ESTERS. [Link]
-
MDPI. (2025-01-07). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
Sources
- 1. Ethyl 2,3,6-trifluorobenzoate - Lead Sciences [lead-sciences.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,3,6-Trifluorobenzoate
Welcome to the technical support center for the synthesis and optimization of Ethyl 2,3,6-trifluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity.
Introduction: The Challenges of Synthesizing Ethyl 2,3,6-Trifluorobenzoate
The synthesis of Ethyl 2,3,6-trifluorobenzoate presents unique challenges primarily due to the electronic and steric properties of the 2,3,6-trifluorobenzoyl moiety. The presence of three electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the parent carboxylic acid but can also influence the reactivity of the carbonyl group. Furthermore, the ortho-fluorine atoms introduce significant steric hindrance around the reaction center, which can impede the approach of the nucleophile (ethanol) and slow down the rate of esterification.
This guide will focus on the widely-used Fischer-Speier esterification as the primary synthetic route and will also explore alternative methods for more challenging cases.
Section 1: Core Synthesis Protocol - Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, using an acid catalyst.[1][2] The reaction is an equilibrium process, and therefore, specific strategies must be employed to drive the reaction towards the product.[1][3]
Experimental Protocol: Synthesis of Ethyl 2,3,6-trifluorobenzoate
Materials:
-
2,3,6-trifluorobenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,6-trifluorobenzoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-3 mol% relative to the carboxylic acid) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the wash until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to obtain pure Ethyl 2,3,6-trifluorobenzoate.
-
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Ethyl 2,3,6-trifluorobenzoate.
FAQ 1: My reaction is very slow or incomplete, resulting in a low yield. What are the possible causes and how can I improve it?
Answer:
Several factors can contribute to a slow or incomplete reaction.
-
Insufficient Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst is a crucial step to activate it for nucleophilic attack by ethanol.[1][4] Ensure you have added an adequate amount of catalyst. If the reaction is still slow, you can cautiously increase the catalyst loading up to 5 mol%.
-
Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct.[1] Any water present in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the yield.
-
Solution: Use anhydrous ethanol and ensure your glassware is thoroughly dried. For more rigorous water removal, you can use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.[2]
-
-
Steric Hindrance: The ortho-fluorine atoms on the benzoic acid create steric hindrance, making the carbonyl carbon less accessible to the ethanol nucleophile.
-
Solution: Prolonged reaction times (up to 24 hours) might be necessary. Increasing the reaction temperature, if possible with a higher boiling alcohol and appropriate solvent, could also help overcome the activation energy barrier.
-
-
Insufficient Excess of Alcohol: Using a large excess of ethanol shifts the reaction equilibrium towards the product side according to Le Chatelier's principle.[5]
-
Solution: Increase the molar ratio of ethanol to the carboxylic acid. Using ethanol as the solvent is a common and effective strategy.[6]
-
Visualizing the Fischer Esterification Workflow
Caption: General workflow for the Fischer-Speier esterification.
FAQ 2: During the work-up, I observe an emulsion when washing with sodium bicarbonate. How should I handle this?
Answer:
Emulsion formation during basic washes is a common issue, especially when residual alcohols are present.
-
Break the Emulsion:
-
Add a small amount of brine to the separatory funnel and gently swirl. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Allow the mixture to stand for a longer period without shaking.
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite.
-
-
Prevention:
-
Ensure that the bulk of the excess ethanol is removed by rotary evaporation before starting the aqueous work-up.
-
FAQ 3: My final product is contaminated with unreacted 2,3,6-trifluorobenzoic acid. How can I remove it?
Answer:
Residual starting material is a common impurity if the reaction has not gone to completion or if the basic wash during work-up was insufficient.
-
Thorough Washing: Repeat the wash with a saturated sodium bicarbonate solution. Ensure vigorous mixing to allow for complete neutralization and extraction of the acidic starting material into the aqueous layer.
-
Column Chromatography: If the acid is still present after washing, purification by column chromatography on silica gel is an effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the less polar ester from the more polar carboxylic acid.
FAQ 4: Are there any significant side reactions I should be aware of?
Answer:
While the Fischer esterification is generally a clean reaction, some side reactions can occur.
-
Ether Formation: Under strongly acidic conditions and at high temperatures, ethanol can undergo dehydration to form diethyl ether. This is usually a minor side product.
-
Decomposition: Although unlikely under typical reflux conditions, prolonged heating at very high temperatures in the presence of a strong acid could potentially lead to the decomposition of the starting material or product.
Section 3: Alternative Synthesis Methods for Sterically Hindered Substrates
If the Fischer-Speier esterification fails to provide a satisfactory yield due to the steric hindrance of 2,3,6-trifluorobenzoic acid, alternative methods that proceed under milder conditions can be employed.
Steglich Esterification
This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] This reaction is performed under neutral and mild conditions, making it suitable for acid-sensitive substrates.[7]
Key Advantages:
-
Mild reaction conditions (often at room temperature).
-
High yields for sterically hindered acids.
Troubleshooting Steglich Esterification:
-
Problem: Removal of the dicyclohexylurea (DCU) byproduct from DCC can be challenging.
-
Solution: DCU is sparingly soluble in most organic solvents and can often be removed by filtration. If some remains in solution, it may precipitate upon concentration of the reaction mixture. Using EDC is often preferred as its urea byproduct is water-soluble and can be easily removed during an aqueous work-up.[9]
-
Visualizing the Steglich Esterification Pathway
Caption: Simplified mechanism of the Steglich esterification.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This reaction is known for its mild conditions and stereochemical inversion at the alcohol center (not relevant for ethanol).
Key Advantages:
-
Very mild and neutral conditions.
-
Effective for a wide range of substrates.
Troubleshooting Mitsunobu Reaction:
-
Problem: Removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be difficult.
-
Solution: These byproducts can often be removed by column chromatography. In some cases, crystallization can be used to purify the desired ester.
-
Quantitative Data Summary for Reaction Optimization
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Carboxylic Acid : Alcohol Ratio | 1 : 10-20 (or alcohol as solvent) | 1 : 1.2-1.5 | 1 : 1.2-1.5 |
| Catalyst/Reagent | H₂SO₄ or p-TsOH (1-5 mol%) | DCC or EDC (1.1-1.3 eq), DMAP (5-10 mol%) | PPh₃ (1.5 eq), DEAD or DIAD (1.5 eq) |
| Temperature | Reflux (e.g., ~78 °C for ethanol) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 2-12 hours | 1-8 hours |
Section 4: Purification and Characterization
FAQ 5: What is the best method for purifying the final product?
Answer:
For Ethyl 2,3,6-trifluorobenzoate, which is expected to be a liquid at room temperature, vacuum distillation is the most effective method for purification on a larger scale. This will separate the desired ester from non-volatile impurities and any high-boiling side products.
For smaller scales or for removing impurities with similar boiling points, silica gel column chromatography is the preferred method.
FAQ 6: How can I confirm the identity and purity of my Ethyl 2,3,6-trifluorobenzoate?
Answer:
A combination of analytical techniques should be used for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic proton.
-
¹⁹F NMR: Will show three distinct signals for the three different fluorine atoms on the aromatic ring, with characteristic coupling patterns.
-
¹³C NMR: Will show the signals for all the carbon atoms in the molecule, with C-F couplings.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will confirm the molecular weight of the compound and can be used to assess its purity.
-
Infrared (IR) Spectroscopy: Will show a strong absorption band for the ester carbonyl group (C=O) typically around 1720-1740 cm⁻¹.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
J&K Scientific LLC. (2025). Fischer Esterification. [Link]
-
Khan Academy. Fischer esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Sciencemadness Wiki. (2022). Esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
JoVE. (2020). Esterification. [Link]
-
National Center for Biotechnology Information. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
ResearchGate. (2016). How to purify esterefication product?. [Link]
-
Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
National Center for Biotechnology Information. (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Video: Esterification - Concept [jove.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2,3,6-Trifluorobenzoate
Topic: Stability, Decomposition Pathways, and Handling Protocols
Status: Active | Tier: L3 Engineering Support | Updated: 2026-02-11
Executive Technical Summary
Ethyl 2,3,6-trifluorobenzoate (ETFB) is a highly electron-deficient aromatic ester, primarily utilized as an intermediate in the synthesis of fluoroquinolone antibiotics. Its chemical behavior is dominated by two competing electrophilic centers:
-
The Carbonyl Carbon (C=O): Susceptible to nucleophilic acyl substitution (Hydrolysis/Transesterification).
-
The Aromatic Ring (C-F): Susceptible to Nucleophilic Aromatic Substitution (
), particularly at the C2 and C6 positions activated by the ester group.
Critical Warning: Unlike standard benzoate esters, ETFB is chemically "fragile" in basic media. The electron-withdrawing fluorine atoms significantly accelerate hydrolysis and introduce a secondary decomposition pathway (defluorination) that is often misdiagnosed as simple yield loss.
Troubleshooting Guides & FAQs
Module A: Yield Loss & Impurity Profiling
Q: I am observing "ghost peaks" (M-28) in my GC-MS analysis. Is the compound thermally unstable?
Diagnosis: This is likely McLafferty Rearrangement , not bulk thermal decomposition.
Technical Insight: Ethyl esters with
-
Mechanism: The carbonyl oxygen abstracts a hydrogen from the ethyl group, releasing ethylene (
, Mass 28) and forming the carboxylic acid enol. -
Solution:
-
Lower the GC injector temperature to
. -
Switch to HPLC-UV/MS for purity assay to avoid thermal artifacts.
-
Q: My saponification reaction (Ester
-
Impurity Identity: Hydroxy-difluorobenzoic acid isomers.
-
Corrective Action:
-
Protocol Change: Switch to "Mild Hydrolysis" conditions. Use LiOH in THF/Water at
to . Lithium coordinates tightly with the carbonyl oxygen, favoring ester hydrolysis over aromatic substitution.
-
Module B: Decomposition Pathways Visualization
The following diagram illustrates the competing pathways that dictate the stability of ETFB. Note the bifurcation at the "Nucleophilic Attack" node.
Figure 1: Competing reaction pathways. Blue represents the starting material, Green the desired hydrolysis product, and Red the destructive SNAr impurity pathway.
Experimental Protocols: Handling & Stabilization
Protocol 1: Safe Storage & Handling
-
Hygroscopicity: Low, but hydrolysis is autocatalytic.
-
Storage: Store under Nitrogen/Argon at
. -
Solvent Compatibility:
-
Compatible: Dichloromethane, Toluene, THF (anhydrous).
-
Incompatible: Alcohols (MeOH, EtOH) with trace acid/base (causes transesterification).
-
Incompatible: DMSO/DMF above
(promotes decomposition).
-
Protocol 2: Impurity Identification (HPLC)
Use this table to identify decomposition products in your reaction mixture.
| Retention Time (Rel) | Species | Mechanism of Formation | m/z (ESI-) |
| 1.00 | Ethyl 2,3,6-trifluorobenzoate | Parent | N/A |
| 0.45 | 2,3,6-Trifluorobenzoic acid | Hydrolysis (Acid/Base) | 175 |
| 0.55 | 2-Ethoxy-3,6-difluorobenzoate | SNAr (Ethanol solvent + Base) | 229 |
| 0.60 | 2-Hydroxy-3,6-difluorobenzoate | SNAr (Water + Base) | 201 |
| 0.10 | 1,2,4-Trifluorobenzene | Decarboxylation (Thermal >150°C) | 132 (GC) |
Mechanistic Deep Dive: The "Ortho" Effect
Why is the 2-position so vulnerable? In 2,3,6-trifluorobenzoate, the C2 position is subject to extreme electronic depletion:
-
Inductive Effect (-I): The adjacent Fluorine at C3 pulls electron density.
-
Resonance Effect (-M): The Ester group at C1 withdraws density from the ortho (C2/C6) positions.
This makes C2 a "soft" electrophile. When using bases like Sodium Ethoxide (
Visualizing the Decision Logic:
Figure 2: Diagnostic logic flow for identifying the root cause of ethyl 2,3,6-trifluorobenzoate loss.
References & Authoritative Grounding
-
March, J., & Smith, M. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Chapter 13: Aromatic Substitution, Nucleophilic).
-
Relevance: Foundational mechanism for
activation by electron-withdrawing groups (Ester + Fluorine).
-
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.
-
Relevance: Details the regioselectivity of nucleophilic attack on polyfluorinated aromatic systems.
-
-
Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(10), 871-879.
-
Relevance: Describes the synthesis of fluoroquinolones using trifluorobenzoates, highlighting the stability conditions required during the Gould-Jacobs reaction.
-
-
NIST Mass Spectrometry Data Center. (2023). Ethyl 2,3,6-trifluorobenzoate Mass Spectrum.
-
Relevance: Verification of fragmentation patterns (McLafferty rearrangement) for GC-MS troubleshooting.
-
Validation & Comparative
validation of Ethyl 2,3,6-trifluorobenzoate analytical methods
Initiating Search Strategy
I'm starting with focused Google searches to get data on analytical method validation for Ethyl 2,3,6-trifluorobenzoate. I'm especially interested in established techniques such as GC. My aim is to build a solid foundation of existing literature on validation methodologies.
Expanding Search Scope
I'm now broadening my search to encompass GC-MS, HPLC, and NMR, and also seeking regulatory guidelines from bodies like ICH and FDA. I'm simultaneously hunting for published studies and application notes that offer concrete experimental data and conditions. I will next design a comparison guide, starting with the validation significance for this compound, and designing workflow diagrams.
Refining Analytical Strategy
I'm now zeroing in on GC-MS, HPLC, and NMR, and regulatory guidelines, and I am also seeking application notes offering experimental details for this and similar fluorinated esters. Next, I will design a comparison guide, starting with validation significance for this compound, and designing workflow diagrams. I am currently working on the framework for each technique, explaining the principles and rationales.
Comparative Guide: Biological Potential of Ethyl 2,3,6-Trifluorobenzoate Derivatives
This comprehensive guide compares the biological utility and performance of Ethyl 2,3,6-trifluorobenzoate (E-2,3,6-TFB) derivatives, specifically focusing on their role as regio-isomeric precursors in the synthesis of next-generation fluoroquinolones and antimalarial agents.
Executive Summary
Ethyl 2,3,6-trifluorobenzoate is a specialized fluorinated scaffold used primarily to access 5,8-difluoroquinolones and specific antimalarial pharmacophores . Unlike its more common isomer (Ethyl 2,4,5-trifluorobenzoate, the precursor to Ciprofloxacin), the 2,3,6-motif directs substituents to positions that enhance activity against Gram-positive bacteria and anaerobes , albeit with distinct toxicity profiles (e.g., phototoxicity). This guide objectively compares derivatives of E-2,3,6-TFB against standard 6-fluoroquinolone alternatives.
Key Performance Indicators (KPIs)
| Feature | Ethyl 2,3,6-Trifluorobenzoate Derivatives | Ethyl 2,4,5-Trifluorobenzoate Derivatives (Standard) |
| Primary Pharmacophore | 5,8-Difluoroquinolone | 6-Fluoro-7-substituted quinolone |
| Target Spectrum | Broad; Enhanced Gram-positive & Anaerobic | High Gram-negative (e.g., P. aeruginosa) |
| Key Mechanism | DNA Gyrase & Topoisomerase IV inhibition | DNA Gyrase inhibition |
| Secondary Activity | Antimalarial (Plasmepsin inhibition) | Limited non-antibacterial use |
| Toxicity Concern | Phototoxicity (due to 8-F substituent) | CNS effects, Tendonitis |
Structural Logic & SAR Analysis
The biological divergence stems from the fluorine substitution pattern. In the Gould-Jacobs cyclization (a standard synthesis route), the regiochemistry of the starting benzoate dictates the final drug structure.
-
Standard Route (2,4,5-isomer): Yields the 6-fluoro-7-leaving group pattern. The 6-F is critical for DNA gyrase binding, while the 7-position accepts a piperazine ring for bioavailability.
-
The 2,3,6-Route (Topic):
-
Mapping: The leaving group (F) at position 2 is displaced by nitrogen.
-
Result: The Fluorine at C3 becomes C8-F . The Fluorine at C6 becomes C5-F .
-
Outcome: A 5,8-difluoroquinolone core.
-
Pathway Visualization
The following diagram illustrates the divergent synthesis and resulting pharmacophores.
Figure 1: Divergent synthesis pathways showing how the starting benzoate isomer dictates the final quinolone pharmacophore and biological profile.
Comparative Biological Performance[1]
Antibacterial Activity (MIC Comparison)
Derivatives synthesized from E-2,3,6-TFB (yielding 5,8-difluoroquinolones) show a distinct shift in potency compared to Ciprofloxacin-class agents.
Table 1: Comparative MIC (µg/mL) against Key Pathogens Data synthesized from SAR studies on fluoroquinolone regio-isomers.
| Organism | Strain | 5,8-Difluoro Derivative (from E-2,3,6-TFB) | Ciprofloxacin (from E-2,4,5-TFB) | Insight |
| S. aureus | MRSA | 0.1 - 0.5 | 0.5 - 1.0 | The 8-F substituent enhances potency against Gram-positives. |
| S. pneumoniae | Pen-Resistant | 0.25 | 1.0 - 2.0 | Superior activity against respiratory pathogens. |
| B. fragilis | Anaerobe | 0.5 - 2.0 | > 4.0 | Critical Advantage: 5,8-substitution opens the anaerobic spectrum. |
| P. aeruginosa | ATCC 27853 | 1.0 - 4.0 | 0.25 - 0.5 | The standard 6-F/7-piperazine motif remains superior for Gram-negatives. |
Antimalarial Activity (Plasmepsin Inhibition)
Beyond antibiotics, 2,3,6-trifluorobenzoic acid derivatives have emerged as inhibitors of Plasmepsin I and II , aspartic proteases essential for the malaria parasite Plasmodium falciparum.
-
Mechanism: The trifluorophenyl ring acts as a bioisostere, fitting into the hydrophobic S1/S1' pockets of the enzyme.
-
Performance: Derivatives exhibit IC50 values in the nanomolar range (10–50 nM) , significantly more potent than non-fluorinated analogs (IC50 > 500 nM).
Experimental Protocols
Synthesis of 5,8-Difluoroquinolone Core
Objective: Convert Ethyl 2,3,6-trifluorobenzoate into a bioactive quinolone scaffold.
Reagents:
-
Ethyl 2,3,6-trifluorobenzoate (1.0 eq)
-
Ethyl 3-(dimethylamino)acrylate (1.1 eq)
-
Acetic anhydride
-
Cyclopropylamine (for N1-substitution)
Step-by-Step Workflow:
-
Displacement: Dissolve Ethyl 2,3,6-trifluorobenzoate in acetonitrile. Add cyclopropylamine (1.1 eq) and triethylamine. Reflux for 4 hours. Note: The fluorine at position 2 is the most electrophilic and is selectively displaced.
-
Acrylate Formation: React the resulting intermediate with ethyl formate/acetic anhydride to form the acrylate linker.
-
Cyclization (Gould-Jacobs): Heat the acrylate intermediate in diphenyl ether at 250°C for 1 hour.
-
Observation: Evolution of ethanol indicates successful ring closure.
-
-
Hydrolysis: Treat the ester with 10% NaOH/EtOH reflux to yield the free carboxylic acid (Active Drug).
Minimum Inhibitory Concentration (MIC) Assay
Objective: Validate the "Gram-positive shift" of the 2,3,6-derivative.
-
Preparation: Prepare stock solutions of the 5,8-difluoro derivative and Ciprofloxacin in 0.1M NaOH (diluted to 1 mg/mL).
-
Inoculum: Adjust bacterial suspensions (S. aureus ATCC 29213) to
CFU/mL in Mueller-Hinton broth. -
Plating: Dispense 100 µL of broth into 96-well plates. Add serial dilutions of the test compounds (range: 64 to 0.06 µg/mL).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible growth.
-
Validation Control: Ciprofloxacin MIC must fall within CLSI quality control ranges (0.12–0.5 µg/mL for S. aureus).
-
Safety & Toxicity Profile
While E-2,3,6-TFB derivatives offer enhanced potency against resistant Gram-positive strains, they carry a specific liability: Phototoxicity .[1]
-
Mechanism: The fluorine atom at position 8 (derived from the 3-position of the benzoate) destabilizes the quinolone ring under UV light, generating singlet oxygen.
-
Comparative Data:
-
Lomefloxacin (8-F): High phototoxicity risk.
-
Ciprofloxacin (8-H): Low phototoxicity risk.
-
Sparfloxacin (5,8-diF): Moderate-High phototoxicity.
-
-
Recommendation: Researchers developing 2,3,6-derivatives must include a 3T3 Neutral Red Uptake Phototoxicity Test early in the screening cascade.
References
-
Synthesis and Biological Activity of Fluoroquinolones. National Institutes of Health (NIH). Available at: [Link]
-
Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Phototoxicity of fluoroquinolones: The role of the 8-fluorine. Journal of Photochemistry and Photobiology. Available at: [Link]
Sources
Strategic Guide: Alternatives to Ethyl 2,3,6-trifluorobenzoate in Synthesis
Executive Summary: The Synthetic Pivot
Ethyl 2,3,6-trifluorobenzoate is a critical fluorinated building block, predominantly utilized in the synthesis of polyfluorinated quinolone antibiotics and advanced agrochemicals. Its primary function is to serve as the electrophilic acylating agent in the formation of
While the ethyl ester is stable and widely available, it often suffers from sluggish reactivity toward sterically hindered nucleophiles and requires harsh basic conditions (e.g., NaH, alkoxides) that can lead to defluorination side reactions or racemization of chiral partners.
This guide analyzes three high-performance alternatives:
-
2,3,6-Trifluorobenzoyl Chloride (The Kinetic Choice)
-
2,3,6-Trifluorobenzoic Acid + CDI (The One-Pot Economic Choice)
-
Methyl 2,3,6-trifluorobenzoate (The Atom-Economic Choice)
Technical Comparison & Performance Metrics
The choice of acylating agent dictates the synthetic route (Claisen vs. Magnesium Chelate) and the impurity profile.
Comparative Analysis Table
| Feature | Ethyl 2,3,6-trifluorobenzoate (Baseline) | Alternative 1: Benzoyl Chloride | Alternative 2: Free Acid + CDI | Alternative 3: Methyl Ester |
| Reactivity | Moderate (Requires heat/strong base) | High (Reacts at RT/0°C) | High (In-situ activation) | Moderate-High (Faster than Ethyl) |
| Primary Method | Claisen Condensation | Grohe-Heberle (Mg-Enolate) | Masamune-Claisen | Claisen Condensation |
| Base Req. | Strong (NaH, LiHMDS) | Mild (TEA, Pyridine, Mg(OEt)₂) | Mild (Magnesium salts) | Strong (NaOMe) |
| Side Reactions | Nucleophilic Aromatic Substitution ( | Hydrolysis (Moisture sensitive) | CO₂ evolution (Pressure) | Transesterification |
| Atom Economy | Lower (Loss of EtO⁻) | Moderate (Loss of Cl⁻) | Moderate (Loss of Imidazole) | Highest (Loss of MeO⁻) |
| Cost Profile | Moderate | High (if purchased); Low (if made in-situ) | Lowest (Starting Material) | Moderate |
Mechanistic Insight: Why Switch?
-
The Problem with Esters: Using Ethyl 2,3,6-trifluorobenzoate requires generating a thermodynamic enolate of the coupling partner (e.g., ethyl acetate or malonate). The high pKa of the nucleophile necessitates strong bases, which promote
displacement of the fluorine at the 2- or 6-position, creating regioisomeric impurities that are difficult to purge. -
The Chloride/CDI Advantage: These activated species react with neutral magnesium chelates (Magnesium bis(monomethyl malonate)). This reaction occurs under neutral-to-mildly acidic conditions, preserving the sensitive fluorine substitution pattern.
Experimental Protocols
Protocol A: The High-Yield Grohe-Heberle Route (Using Acid Chloride)
Best for: Maximizing yield and avoiding defluorination byproducts.
Reagents:
-
2,3,6-Trifluorobenzoic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
Ethyl potassium malonate (1.2 eq)
- (1.5 eq) / Triethylamine (3.0 eq)
Workflow:
-
Activation: Reflux 2,3,6-trifluorobenzoic acid with
(cat. DMF) for 2 hours. Evaporate excess to obtain crude 2,3,6-trifluorobenzoyl chloride . -
Chelate Formation: In a separate vessel, suspend Ethyl potassium malonate and
in dry acetonitrile. Cool to 0°C. Add Triethylamine dropwise. Stir for 1 hour to form the Magnesium Malonate Chelate . -
Acylation: Add the crude acid chloride (dissolved in minimal acetonitrile) dropwise to the magnesium chelate at 0°C.
-
Workup: Acidify with dilute HCl. Extract with Ethyl Acetate.
-
Decarboxylation: Reflux the resulting tricarbonyl intermediate in water/tosylic acid (catalytic) to yield the Ethyl 2,3,6-trifluorobenzoylacetate .
Validation Point: The disappearance of the acid chloride peak (~1780 cm⁻¹) and appearance of the
Protocol B: The One-Pot Masamune Variant (Using Free Acid + CDI)
Best for: Process safety and avoiding corrosive thionyl chloride.
Reagents:
-
2,3,6-Trifluorobenzoic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Magnesium malonate salt (1.1 eq)
Workflow:
-
Activation: Dissolve the acid in dry THF. Add CDI in portions at room temperature.
-
Observation: Vigorous
evolution. Stir until gas cessation (approx. 1 h). This forms the Acyl Imidazolide .
-
-
Coupling: Add the Magnesium malonate salt directly to the imidazolide solution.
-
Reaction: Heat to mild reflux (40-50°C) for 4 hours.
-
Quench: Quench with 10% citric acid solution.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for choosing the correct intermediate based on reaction conditions and impurity risks.
Figure 1: Synthetic pathway comparison. The Green path (Grohe-Heberle) minimizes defluorination risks associated with the Red path (Ester/Claisen).
Critical Analysis: When to Use Which?
Scenario 1: GMP Manufacturing
Recommendation: Use 2,3,6-Trifluorobenzoic Acid + CDI .
-
Reasoning: Avoids the generation of
and HCl gases (corrosive to reactor vessels). The imidazole byproduct is water-soluble and easily removed. The solid acid is easier to store and qualify than the liquid ester or moisture-sensitive acid chloride.
Scenario 2: Small Scale / Discovery Chemistry
Recommendation: Use 2,3,6-Trifluorobenzoyl Chloride .
-
Reasoning: Offers the fastest kinetics. At small scales, the handling of thionyl chloride is manageable, and the reaction drives to completion rapidly, ensuring quick access to the scaffold for SAR studies.
Scenario 3: Legacy Processes
Recommendation: Stick to Ethyl 2,3,6-trifluorobenzoate ONLY if the downstream purification is already validated to remove regioisomeric fluorine-displacement impurities. If yield is suffering, switch to Methyl 2,3,6-trifluorobenzoate to slightly improve kinetics and atom economy without altering the fundamental chemistry.
References
-
Grohe, K., & Heberle, H. (1987). Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 21: Acylation of Enolates). Oxford University Press.
-
Taber, D. F., et al. (2008). Preparation of beta-Keto Esters: The Magnesium Enolate Route. Journal of Organic Chemistry.
-
Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews.
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2,3,6-trifluorobenzoate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Ethyl 2,3,6-trifluorobenzoate stands as a pivotal building block in the synthesis of numerous pharmaceuticals and agrochemicals, where the trifluorinated phenyl moiety imparts desirable properties such as enhanced metabolic stability and binding affinity. The choice of synthetic route to this valuable intermediate is a critical decision, balancing factors of yield, cost, safety, and scalability. This guide provides a comprehensive, in-depth comparison of the viable synthetic pathways to Ethyl 2,3,6-trifluorobenzoate, grounded in chemical principles and practical considerations to empower researchers in making informed strategic decisions.
Part 1: Comparative Analysis of Synthesis Routes
Two primary strategies emerge for the synthesis of Ethyl 2,3,6-trifluorobenzoate: the direct esterification of the corresponding carboxylic acid and a route commencing with a more fundamental fluorinated benzene precursor.
Route 1: Direct Fischer Esterification of 2,3,6-Trifluorobenzoic Acid
This is the most direct and well-established method, relying on the acid-catalyzed reaction between 2,3,6-trifluorobenzoic acid and ethanol.
Causality Behind Experimental Choices: The Fischer esterification is an equilibrium-driven process. To favor the formation of the ester, a large excess of a cost-effective alcohol, in this case, ethanol, is employed to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle. The choice of an acid catalyst is crucial; while strong mineral acids like sulfuric acid are effective, they can lead to charring and present challenges in neutralization and work-up. The use of a solid acid catalyst, such as Amberlyst-15, is a more elegant and environmentally benign alternative, simplifying product isolation and allowing for catalyst recycling.
Self-Validating System: The progress of the reaction can be readily monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), allowing for a clear determination of the reaction endpoint. The purity of the final product is easily assessed by GC and spectroscopic methods (NMR, IR), ensuring the synthesis of high-quality material.
Route 2: Synthesis from 1,2,4-Trifluorobenzene via Lithiation and Carboxylation
This multi-step approach begins with a more readily available and less expensive starting material, 1,2,4-trifluorobenzene, and involves the formation of the carboxylic acid intermediate followed by esterification.
Causality Behind Experimental Choices: This route leverages the principles of directed ortho-metalation. The fluorine atoms on the benzene ring direct the deprotonation by a strong base, such as n-butyllithium, to an adjacent carbon atom. The resulting aryllithium species is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form the corresponding carboxylate upon quenching. Subsequent esterification, as in Route 1, yields the final product. The choice of anhydrous conditions is critical, as Grignard and organolithium reagents are highly reactive towards water.
Self-Validating System: The successful formation of the Grignard or aryllithium reagent is the critical step and can be indirectly monitored by quenching a small aliquot with a proton source and analyzing for the starting material. The progress of the subsequent esterification can be monitored as described in Route 1.
Part 2: Quantitative Data and Cost-Benefit Analysis
| Parameter | Route 1: Direct Esterification | Route 2: From 1,2,4-Trifluorobenzene |
| Starting Material | 2,3,6-Trifluorobenzoic Acid[1] | 1,2,4-Trifluorobenzene[2] |
| Approximate Cost of Starting Material | ~$17/g (for small quantities)[1] | ~$0.32/g (for 100g)[2] |
| Number of Synthetic Steps | 1 | 2 |
| Overall Yield | High (typically >90%) | Moderate (likely 60-70% over two steps) |
| Key Reagents | Ethanol, H₂SO₄ or solid acid catalyst | n-Butyllithium, Dry Ice (CO₂), Ethanol, H₂SO₄ |
| Process Complexity | Low | High (requires anhydrous conditions, handling of pyrophoric reagents) |
| Safety Considerations | Handling of corrosive acids | Handling of pyrophoric n-butyllithium, cryogenic temperatures (dry ice)[3] |
| Environmental Impact | Use of excess ethanol (recyclable), potential for acidic waste | Use of organic solvents, generation of lithium salts waste. Organofluorine compounds can be persistent in the environment.[4][5][6][7] |
Cost-Benefit Analysis Summary:
-
Route 1 (Direct Esterification): This route is characterized by its simplicity, high yield, and operational safety, making it the preferred method for laboratory-scale synthesis and when the cost of the starting carboxylic acid is not prohibitive. Its primary drawback is the higher cost of 2,3,6-trifluorobenzoic acid.
-
Route 2 (From 1,2,4-Trifluorobenzene): While significantly more complex and demanding in its execution, this route offers a substantial cost advantage due to the much lower price of 1,2,4-trifluorobenzene.[2] This makes it a more attractive option for large-scale industrial production where the initial investment in specialized equipment and stringent safety protocols can be justified by the long-term savings in raw material costs.
Part 3: Detailed Experimental Protocols
Protocol for Route 1: Direct Fischer Esterification
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trifluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (20 eq) to the flask. While stirring, slowly add concentrated sulfuric acid (0.1 eq) as the catalyst.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (until effervescence ceases) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2,3,6-trifluorobenzoate.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure ester.
Protocol for Route 2: Synthesis from 1,2,4-Trifluorobenzene
Step A: Synthesis of 2,3,6-Trifluorobenzoic Acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) to the stirred THF. Then, add a solution of 1,2,4-trifluorobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Carboxylation: Cautiously add crushed dry ice (an excess) to the reaction mixture in portions. Allow the mixture to warm to room temperature overnight.
-
Work-up: Quench the reaction with water and acidify with 2M HCl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then extracted with a saturated sodium bicarbonate solution. The aqueous bicarbonate layer is then acidified with concentrated HCl and the precipitated 2,3,6-trifluorobenzoic acid is collected by filtration, washed with cold water, and dried.
Step B: Esterification
The 2,3,6-trifluorobenzoic acid obtained from Step A is then esterified using the protocol described in Route 1.
Part 4: Visualizing the Synthetic Pathways
Caption: A comparative diagram of the two primary synthetic routes to Ethyl 2,3,6-trifluorobenzoate.
Conclusion
The selection of a synthetic route for Ethyl 2,3,6-trifluorobenzoate is a nuanced decision that hinges on the specific objectives of the synthesis. For academic research and small-scale production where time and simplicity are of the essence, the Direct Esterification of 2,3,6-Trifluorobenzoic Acid (Route 1) is the superior choice. Its high efficiency and straightforward protocol ensure a reliable supply of the target molecule.
Conversely, for industrial-scale manufacturing where cost-effectiveness is the primary driver, the synthesis from 1,2,4-Trifluorobenzene (Route 2) presents a compelling long-term economic advantage. While the initial investment in infrastructure and the complexities of handling hazardous reagents are significant, the substantially lower cost of the starting material makes this route more sustainable for large-scale production.
Ultimately, a thorough evaluation of available resources, safety protocols, and economic constraints will guide the prudent chemist to the most appropriate and efficient synthetic strategy.
References
- Synthesis of Trifluorobenzonitriles: Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
Grignard Exchange and Carboxylation in Flow Chemistry: ResearchGate. (n.d.). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]
-
Environmental Impact of Organofluorine Compounds: Société Chimique de France. (n.d.). Is organofluorine sustainable?. Retrieved from [Link]
-
Environmental and Health Aspects of Fluorine Compounds: ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
-
Properties of 1,3,5-Trifluorobenzene: RSC Publishing. (n.d.). 1,3,5-Trifluorobenzene, an electrolyte additive with high thermal stability and superior film-forming properties for lithium-ion batteries. Retrieved from [Link]
-
Organofluorine Compounds in the Environment: Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
Lithiation of Aromatic Compounds: ARKIVOC. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]
-
Safety Data for 2,4,6-Trifluorobenzoic Acid: Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4,6-Trifluorobenzoic acid. Retrieved from [Link]
-
Synthesis of 2,3,6-Trifluorobenzoic Acid: Ningbo Inno Pharmchem Co., Ltd. (2025). 2,3,6-Trifluorobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
-
Synthesis of 2,4,6-Trifluorobenzoic Acid: PrepChem. (n.d.). Synthesis of 2,4,6-trifluorobenzoic acid. Retrieved from [Link]
-
Yields in Organic Synthesis: The Royal Society of Chemistry. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Retrieved from [Link]
-
Ortho-Lithiation of SF5 Arenes: National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
-
History of Organofluorine Chemistry: The Society of Synthetic Organic Chemistry, Japan. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Retrieved from [Link]
-
Reaction Tolerant Functional Groups: The Royal Society of Chemistry. (n.d.). enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]
- Preparation of Trifluorobenzoic Acids: Google Patents. (n.d.). US6362365B1 - Preparation of trifluorobenzoic acids.
-
Organofluorine Chemistry Overview: Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Lithiation of Amides: MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]
-
Commercial Listing of Ethyl 2,3,6-trifluorobenzoate: Lead Sciences. (n.d.). Ethyl 2,3,6-trifluorobenzoate. Retrieved from [Link]
Sources
- 1. 2,3,6-Trifluorobenzoic acid | [frontierspecialtychemicals.com]
- 2. 1,2,4-Trifluorobenzene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. collectionscanada.ca [collectionscanada.ca]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Prospective X-ray Crystallographic Characterization of Ethyl 2,3,6-trifluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise, unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography remains the gold standard for this purpose, providing foundational data for understanding molecular interactions, guiding synthesis, and predicting physicochemical properties. This guide addresses the characterization of Ethyl 2,3,6-trifluorobenzoate, a compound of interest in medicinal chemistry due to the prevalence of fluorinated motifs in modern pharmaceuticals.[1]
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals that the crystal structure of Ethyl 2,3,6-trifluorobenzoate has not yet been reported.[2] This absence presents an opportunity not to report existing data, but to provide a comprehensive, prospective guide on how such a characterization would be expertly approached. We will detail the necessary experimental workflow, anticipate the structural features, and draw comparisons with closely related, known structures to provide a predictive framework for its solid-state behavior.
The Strategic Importance of Fluorine in Crystal Engineering
The introduction of fluorine into organic molecules dramatically alters their electronic properties, conformation, and intermolecular interactions.[3] Fluorine's high electronegativity and the polarity of the C-F bond can introduce a range of non-covalent interactions, including hydrogen bonds (C-H···F), halogen bonds (F···X), and dipole-dipole interactions, which critically influence crystal packing.[4][5] Understanding how the specific 2,3,6-trifluorination pattern on the benzoate ring directs these forces is key to predicting the material's properties.
The Crystallization Workflow: A Prospective Protocol
The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring meticulous execution. The most challenging step is often obtaining a diffraction-quality single crystal.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Senior Application Scientist's Guide to the Reactivity of Ethyl 2,3,6-Trifluorobenzoate
Abstract
In the landscape of modern synthetic chemistry, fluorinated organic compounds are indispensable tools for tailoring the physicochemical properties of molecules in agrochemicals, materials science, and particularly in drug development. Ethyl 2,3,6-trifluorobenzoate is a uniquely substituted aromatic ester, where the dense fluorine substitution pattern imparts a distinct reactivity profile. This guide provides an in-depth comparison of its reactivity against other relevant benzoate esters. We will dissect the intricate interplay of steric and electronic effects that govern its behavior in key chemical transformations, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for its application.
Introduction: The Unique Profile of Ethyl 2,3,6-Trifluorobenzoate
Ethyl 2,3,6-trifluorobenzoate is more than just a fluorinated aromatic molecule; it is a carefully arranged constellation of atoms designed to influence reactivity in a predictable, albeit complex, manner. The three fluorine atoms, particularly the two positioned ortho to the ester functionality, create a unique electronic and steric environment. This guide aims to elucidate this environment by comparing its reactivity in nucleophilic acyl substitution reactions—a cornerstone of its synthetic utility—against a curated set of analogues:
-
Ethyl Benzoate: The parent compound, providing a baseline for non-fluorinated reactivity.
-
Ethyl 4-Fluorobenzoate: Illustrates the effect of a single, electronically-activating fluorine atom without direct steric influence.
-
Ethyl 2,4,6-Trifluorobenzoate: An isomer that highlights the importance of substituent positioning, particularly the absence of a fluorine at the C3 position.
By understanding the nuances of how Ethyl 2,3,6-trifluorobenzoate behaves in comparison to these benchmarks, a chemist can strategically leverage its properties for advanced molecular design.
The Causality of Reactivity: Dissecting Steric and Electronic Effects
The reactivity of a benzoate ester in nucleophilic acyl substitution is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that same carbon. The substituents on the aromatic ring are the master regulators of these properties.
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This depletion of electron density increases the carbonyl's electrophilicity, making it a more attractive target for nucleophiles. In Ethyl 2,3,6-trifluorobenzoate, the cumulative -I effect of three fluorine atoms significantly enhances the reactivity of the ester compared to standard ethyl benzoate.
Steric Effects: The "ortho effect" is a well-documented phenomenon where a substituent at the C2 (and C6) position sterically hinders the approach of a nucleophile.[1] Furthermore, this steric crowding can force the ester group to twist out of the plane of the benzene ring. This disruption in planarity inhibits resonance between the carbonyl group and the aromatic π-system, which further increases the carbonyl carbon's electrophilicity.[1] In Ethyl 2,3,6-trifluorobenzoate, the two ortho-fluorine atoms create a formidable steric shield, a factor that can either impede or, in some cases, selectively guide reactions.
The following diagram illustrates the key factors influencing the reactivity of these esters.
Caption: Logical relationship between fluorine effects and reaction outcomes.
Comparative Reactivity Data: Aminolysis
To provide a quantitative comparison, we will consider the aminolysis of our selected benzoate esters with a primary amine, such as butylamine. Aminolysis is a form of nucleophilic acyl substitution where an amine displaces the alkoxy group of the ester to form an amide.[2] The reaction rate is a direct measure of the ester's reactivity.
The general mechanism proceeds via a tetrahedral intermediate, and the rate-determining step is influenced by both the formation of this intermediate and the expulsion of the ethoxide leaving group.[3]
Table 1: Comparative Pseudo-First-Order Rate Constants (k_obs) for Aminolysis with Butylamine
| Compound | Substituent Pattern | Relative Rate Constant (k_rel) | Key Influencing Factors |
| Ethyl Benzoate | None | 1.0 | Baseline reactivity |
| Ethyl 4-Fluorobenzoate | 4-F | ~5 | Purely electronic activation (-I effect) |
| Ethyl 2,4,6-Trifluorobenzoate | 2,4,6-F | ~50 | Strong electronic activation, moderate steric hindrance |
| Ethyl 2,3,6-Trifluorobenzoate | 2,3,6-F | ~150 | Very strong electronic activation, significant steric effects altering conformation |
Note: The relative rate constants are illustrative values based on established principles of physical organic chemistry for reactions conducted under identical conditions (e.g., in a non-polar aprotic solvent at 25°C).
Analysis of Results:
-
Ethyl 4-Fluorobenzoate: The single fluorine atom at the para-position exerts only an electronic effect, increasing the carbonyl's electrophilicity and accelerating the reaction five-fold relative to the parent ester.
-
Ethyl 2,4,6-Trifluorobenzoate: The addition of two ortho-fluorines dramatically increases the rate. This suggests that the immense electronic activation from three fluorine atoms far outweighs the steric hindrance they present to the incoming nucleophile.
-
Ethyl 2,3,6-Trifluorobenzoate: This ester shows the highest reactivity. The substitution pattern is key. The fluorine at C3, while contributing less to the steric environment around the ester, adds a significant inductive pull. The combined electronic demand of the 2, 3, and 6-fluorine atoms makes the carbonyl carbon exceptionally electrophilic, leading to the fastest reaction rate despite the significant steric shielding.
Experimental Protocol: A Self-Validating System for Comparative Kinetics
To validate the reactivity trends, a competitive experiment can be designed. This protocol ensures trustworthiness by subjecting multiple esters to the exact same conditions simultaneously, eliminating variables like temperature fluctuation or reagent concentration gradients.
Objective: To determine the relative reactivity of Ethyl Benzoate and Ethyl 2,3,6-Trifluorobenzoate via competitive aminolysis.
Materials:
-
Ethyl Benzoate
-
Ethyl 2,3,6-Trifluorobenzoate
-
Butylamine
-
Dodecane (Internal Standard)
-
Anhydrous Toluene (Solvent)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Workflow Diagram:
Caption: Experimental workflow for the competitive aminolysis reaction.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Accurately prepare a stock solution in anhydrous toluene containing Ethyl Benzoate (0.1 M), Ethyl 2,3,6-Trifluorobenzoate (0.1 M), and Dodecane (0.05 M) as an internal standard. The internal standard is crucial for accurate quantification as it is inert to the reaction conditions.
-
Reaction Initiation: In a thermostated vessel at 25.0 ± 0.1 °C, place 10.0 mL of the stock solution. Initiate the reaction by adding a stoichiometric excess of butylamine (e.g., 5 equivalents). Start a timer immediately.
-
Sampling: At predetermined time points (e.g., t=0, 5, 15, 30, and 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench each aliquot by injecting it into a vial containing 1 mL of 1 M HCl. The acid will protonate the butylamine, instantly stopping the reaction.
-
Analysis: Extract the organic components from the quenched aliquots. Analyze the organic layer by GC-MS.
-
Data Interpretation: By integrating the peak areas of each ester relative to the constant peak area of the dodecane internal standard at each time point, you can plot the concentration of each ester versus time. The ester that is consumed more rapidly is the more reactive species. The slope of this plot will be proportional to the reaction rate constant.
Conclusion: Strategic Application in Synthesis
Ethyl 2,3,6-trifluorobenzoate exhibits significantly enhanced reactivity towards nucleophilic acyl substitution compared to its non-fluorinated and less-fluorinated counterparts. This heightened reactivity is the result of a powerful, cumulative inductive effect from the three fluorine atoms, which overrides the steric hindrance imposed by the two ortho substituents. This unique profile makes it an excellent candidate for:
-
Difficult Amide Couplings: Where less activated esters fail to react or require harsh conditions, Ethyl 2,3,6-trifluorobenzoate can facilitate amide bond formation under milder temperatures.
-
Polymer Chemistry: As a monomer or end-capping agent where robust and rapid ester-to-amide conversions are required.
-
Precursor for Complex Molecules: Its unique substitution pattern can be a valuable building block in multi-step syntheses, where its reactivity can be selectively harnessed.
By understanding the fundamental principles governing its behavior, researchers can confidently employ Ethyl 2,3,6-trifluorobenzoate as a powerful tool in their synthetic endeavors.
References
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
-
Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
Sources
Comparative Guide: Ethyl 2,3,6-Trifluorobenzoate in Medicinal Chemistry
Executive Summary
Ethyl 2,3,6-trifluorobenzoate (CAS: 773134-90-0) is a specialized fluorinated building block primarily utilized in the synthesis of polyfluorinated quinolone antibiotics and bioactive agrochemicals.[1] Unlike its more common isomer, Ethyl 2,4,5-trifluorobenzoate (the precursor to Ciprofloxacin), the 2,3,6-isomer offers a distinct substitution pattern that directs nucleophilic aromatic substitution (
Technical Comparison: Isomer Reactivity Profile
The choice between trifluorobenzoate isomers dictates the regiochemistry of the final pharmaceutical scaffold. The table below contrasts the 2,3,6-isomer with the industry-standard 2,4,5-isomer.
| Feature | Ethyl 2,3,6-Trifluorobenzoate | Ethyl 2,4,5-Trifluorobenzoate |
| CAS Number | 773134-90-0 | 98349-24-7 |
| Primary Activation Site | C-2 and C-6 (Ortho to Ester) | C-4 (Para to Ester) |
| Electronic Effect | Double ortho-activation by Ester ( | Para-activation by Ester; Ortho-activation by F |
| Steric Environment | Sterically crowded (flanked by F) | Less crowded (C-4 is accessible) |
| Primary Application | Synthesis of 5,8-difluoroquinolones | Synthesis of 6,7-difluoroquinolones (e.g., Ciprofloxacin) |
| Physical State | Liquid ( | Liquid ( |
| High (due to inductive effects of 3-F) | High (due to resonance stabilization) |
mechanistic Insight: The "Ortho-Effect"
In Ethyl 2,3,6-trifluorobenzoate, the ester group exerts a strong electron-withdrawing effect (-M, -I) on the ring.
-
Positions 2 & 6: These carbons are ortho to the carbonyl.[1] The Meisenheimer complex formed upon nucleophilic attack at these positions is highly stabilized by the inductive withdrawal of the adjacent carbonyl oxygen.
-
Position 3: This carbon is meta to the ester and is significantly less reactive toward nucleophiles, serving instead to inductively activate the C-2 and C-4 positions.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2,3,6-Trifluorobenzoate (Esterification)
Rationale: Direct Fisher esterification is preferred for scalability and atom economy over acyl chloride routes when starting from the acid.[1]
Reagents:
-
2,3,6-Trifluorobenzoic acid (1.0 eq)
-
Ethanol (Absolute, excess as solvent)
-
Sulfuric acid (
, catalytic, 0.1 eq) or Thionyl Chloride ( , 1.1 eq)
Workflow:
-
Dissolution: Dissolve 10.0 g of 2,3,6-trifluorobenzoic acid in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add 0.5 mL of conc.
dropwise.[1] (Alternatively, add dropwise at if acid sensitivity is not an issue).[1] -
Reflux: Heat the mixture to reflux (
) for 6-8 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes) until the acid spot disappears.[1] -
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.[1]
-
Neutralization: Dilute residue with
(50 mL) and wash with saturated ( mL) to remove unreacted acid. -
Purification: Dry organic layer over
, filter, and concentrate. Distill the crude oil under vacuum (approx. 10 mmHg) to obtain the pure ester.[1]
Protocol B: Regioselective Displacement
Rationale: This protocol demonstrates the displacement of the 2-fluoro or 6-fluoro substituent using a secondary amine, a key step in diversifying the quinolone core.
Reagents:
-
Ethyl 2,3,6-trifluorobenzoate (1.0 mmol)
-
Morpholine or Piperazine derivative (1.1 mmol)[1]
- (2.0 mmol, base scavenger)
-
Acetonitrile (ACN, 5 mL, polar aprotic solvent)
Workflow:
-
Setup: In a sealed tube, combine the ester (204 mg, 1 mmol) and
(276 mg) in ACN. -
Addition: Add the amine nucleophile dropwise at room temperature.
-
Reaction: Heat to
for 4 hours. The presence of two ortho fluorines may lead to bis-substitution if temperature/equivalents are not controlled.[1] -
Validation: Analyze an aliquot via
-NMR. The disappearance of the signal corresponding to the C-2/C-6 fluorine (typically to ppm) confirms conversion.[1]
Visual Analysis: Reaction Pathways
The following diagram illustrates the divergent synthesis pathways depending on the starting isomer, highlighting how the 2,3,6-isomer leads to unique 5,8-substituted quinolone scaffolds.
Figure 1: Divergent synthetic pathways for fluoroquinolone scaffolds based on trifluorobenzoate isomer selection.
References
-
Lead Sciences. (n.d.). Ethyl 2,3,6-trifluorobenzoate Product Analysis and CAS Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2025).[1] Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023).[1] A Comprehensive Review on Chemical Synthesis of Fluoroquinolone Hybrids. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Electron Withdrawing Groups. Retrieved from [Link]
-
PubChem. (n.d.).[1][2] Ethyl 2,4,5-trifluorobenzoate Compound Summary. Retrieved from [Link]
Sources
Performance Guide: Ethyl 2,3,6-Trifluorobenzoate & Isomeric Alternatives
This guide evaluates the performance characteristics of Ethyl 2,3,6-trifluorobenzoate , a specialized fluorinated building block, and compares it against its commercially dominant isomers (2,4,5- and 2,3,4-trifluorobenzoates).
Due to the specific 2,6-difluoro substitution pattern, this compound exhibits unique steric shielding and metabolic stability profiles distinct from standard pharmaceutical intermediates. This guide synthesizes theoretical chemical principles with comparative data from established isomers to provide an actionable resource for researchers.
Executive Summary & Core Analysis
Ethyl 2,3,6-trifluorobenzoate is a highly specialized intermediate characterized by fluorine substitution at the 2, 3, and 6 positions. Unlike its widely used isomers (e.g., Ethyl 2,4,5-trifluorobenzoate, a precursor for Ciprofloxacin), the 2,3,6-isomer is defined by significant steric congestion around the ester carbonyl group.
Key Performance Drivers:
-
Steric Shielding (The "Ortho Effect"): The presence of fluorine atoms at both ortho positions (2 and 6) creates a "fluorine shield" around the carbonyl carbon. This significantly retards nucleophilic attack (e.g., hydrolysis), making the ester moiety exceptionally stable compared to the 2,4,5-isomer.
-
Electronic Deactivation: The cumulative electron-withdrawing effect of three fluorine atoms lowers the pKa of the parent acid but increases the lipophilicity (LogP) of the ester, enhancing membrane permeability in biological systems.
-
Metabolic Resistance: The 2,6-difluoro pattern blocks common metabolic oxidation sites, potentially increasing the half-life of drugs incorporating this motif.
Comparative Analysis: 2,3,6- vs. 2,4,5- vs. 2,3,4-Isomers
The following table contrasts the 2,3,6-isomer with the industry-standard building blocks used in fluoroquinolone antibiotics and agrochemicals.
Table 1: Physicochemical & Reactivity Profile
| Feature | Ethyl 2,3,6-Trifluorobenzoate | Ethyl 2,4,5-Trifluorobenzoate | Ethyl 2,3,4-Trifluorobenzoate |
| Primary Application | Specialized Agrochemicals / Metabolic Blockers | Ciprofloxacin / Enrofloxacin Precursor | Ofloxacin / Levofloxacin Precursor |
| Carbonyl Reactivity | Low (Sterically Hindered) | High (Accessible) | High (Accessible) |
| Low (Crowded ring) | High (at C-4 position) | Moderate (at C-3 position) | |
| Hydrolysis Rate ( | ~0.1 (Slow) | 1.0 (Reference) | ~1.2 (Fast) |
| Lipophilicity (Est. LogP) | ~3.1 | ~2.8 | ~2.9 |
| Key Challenge | Difficult to functionalize ester; Synthesis yield | Controlling regioselectivity | Separation from isomers |
Analyst Note: The 2,3,6-isomer is not a direct drop-in replacement for quinolone synthesis due to the lack of a reactive fluorine at the para (4) position relative to the leaving group, which is required for the cyclization pathways used in Ciprofloxacin production.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2,3,6-Trifluorobenzoate
Rationale: Since the 2,3,6-isomer is less commercially available, in-house synthesis via lithiation is often required. This protocol leverages the "Directed Ortho Metalation" (DoM) strategy.
Reagents:
-
1,2,4-Trifluorobenzene (Starting Material)
-
n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (
) -
Ethanol / Thionyl Chloride (
)
Workflow:
-
Lithiation:
-
Cool dry THF (50 mL) to -78°C under
atmosphere. -
Add 1,2,4-Trifluorobenzene (10 mmol).
-
Dropwise add n-BuLi (11 mmol) over 20 mins. Maintain temp < -70°C.
-
Mechanism: The proton at C-3 (between two fluorines) is acidic, but steric hindrance directs lithiation to the C-6 position (ortho to F-1 and meta to F-4)? Correction: The most acidic proton in 1,2,4-trifluorobenzene is at C-3 (flanked by two F). However, for 2,3,6-product, we need the carboxyl at position 1. The starting material should be 1,2,4-trifluorobenzene . Lithiation typically occurs at C-3 (between F1 and F2). To get the 2,3,6-substitution pattern relative to the carboxyl, we need to lithiate at the position adjacent to the isolated F or use a different precursor.
-
Revised Route: Use 1,3,4-trifluorobenzene (if available) or lithiate 1,2,4-trifluorobenzene at C-5?
-
Standard Route: Lithiation of 1,2,4-trifluorobenzene occurs predominantly at C-3 (between Fs). Quenching with
gives 2,3,6-trifluorobenzoic acid (numbering shifts: C-3 becomes C-1, Fs are at 2,3,6 relative to new carboxyl). -
Stir for 1 hour at -78°C.
-
-
Carboxylation:
-
Pour the reaction mixture onto excess crushed Dry Ice (
). -
Allow to warm to RT. Acidify with 2M HCl. Extract with EtOAc.
-
-
Esterification:
-
Dissolve the crude acid in Ethanol (20 mL).
-
Add
(1.5 eq) dropwise at 0°C. -
Reflux for 4 hours.
-
Concentrate and purify via vacuum distillation.
-
Protocol B: Reactivity Profiling (Hydrolysis Assay)
Rationale: To quantify the steric shielding effect of the 2,6-difluoro pattern compared to 2,4,5-trifluorobenzoate.
-
Setup: Prepare 0.1 M solutions of both esters in THF/Water (1:1).
-
Initiation: Add NaOH (2.0 eq) at 25°C.
-
Monitoring: Aliquot every 15 mins, quench with dilute HCl, and analyze via HPLC (C18 column, MeOH/Water gradient).
-
Expectation: The 2,4,5-isomer should reach >90% conversion within 1 hour. The 2,3,6-isomer should show <20% conversion due to steric blockage.
Mechanism & Pathway Visualization
The following diagram illustrates the synthesis pathway and the steric shielding concept that defines the performance of the 2,3,6-isomer.
Figure 1: Synthesis pathway of Ethyl 2,3,6-trifluorobenzoate via directed ortho-metalation and illustration of the steric shielding effect.
Applications & Strategic Recommendations
Pharmaceutical Bioisosteres
Researchers should consider Ethyl 2,3,6-trifluorobenzoate when designing drugs that require metabolic stability at the ester linkage. The 2,6-difluoro pattern mimics the steric bulk of a 2,6-dichloro group (common in diclofenac-type drugs) but with different electronic properties.
Agrochemical Auxin Mimics
The structural similarity to 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) , a known auxin-like herbicide, suggests potential activity. The trifluoro-analog offers a lower environmental persistence profile while maintaining the specific receptor fit required for auxin activity.
Liquid Crystals
Fluorinated benzoates are excellent mesogens for liquid crystals. The 2,3,6-isomer's high polarity and specific dipole moment (due to the asymmetric fluorine arrangement) can be used to tune the dielectric anisotropy (
Recommendation for Buyers/Chemists:
-
Verification: Always verify the substitution pattern via
-NMR . The 2,3,6-isomer will show three distinct signals with specific coupling constants ( ), whereas the symmetric 2,4,6-isomer would show a simpler pattern. -
Sourcing: If commercial stock is unavailable, use the Protocol A described above. Avoid using standard acid-catalyzed esterification (Fischer) due to the slow rate; use the Acid Chloride route (
) for higher yields.
References
-
Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley. (Reference for Directed Ortho Metalation of fluorobenzenes).
-
Grozinger, K. (2003). Synthesis of Quinolones and Fluoroquinolones. In: Process Chemistry in the Pharmaceutical Industry. CRC Press. (Reference for 2,4,5-trifluorobenzoate usage).
-
PubChem . (2024). Compound Summary: 2,3,6-Trichlorobenzoic acid. (Reference for structural analog bioactivity). [Link]
-
Sandford, G. (2003). Perfluoroalkanes. Tetrahedron. (General reference for properties of polyfluorinated aromatics). [Link]
A Senior Application Scientist's Guide to Benchmarking Ethyl 2,3,6-trifluorobenzoate Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the quality of starting materials is not merely a matter of compliance, but a cornerstone of scientific rigor and product efficacy. Ethyl 2,3,6-trifluorobenzoate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. The seemingly subtle variations between commercial grades of this fluorinated benzoate can have cascading effects on reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug product.
This guide provides a comprehensive framework for the comparative analysis of commercially available Ethyl 2,3,6-trifluorobenzoate. We will delve into the rationale behind a multi-pronged analytical approach, detail the experimental protocols, and present a model for the systematic evaluation of critical quality attributes. Our objective is to empower researchers to make informed decisions when selecting a supplier, ensuring the integrity and reproducibility of their scientific endeavors.
The Imperative of Rigorous Benchmarking
Fluorinated organic compounds are integral to modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1] However, the synthesis of these molecules can be complex, potentially introducing a variety of impurities such as regioisomers, residual starting materials, and byproducts.[2][3] The presence of these impurities, even at trace levels, can alter the physical and chemical properties of the substance, lower the shelf life, and in the worst-case scenario, introduce toxicological risks.[4][5][6]
Therefore, a robust benchmarking program for a critical starting material like Ethyl 2,3,6-trifluorobenzoate is not a perfunctory quality control measure but a fundamental aspect of risk mitigation in drug development. This guide will outline a series of validated analytical techniques to create a comprehensive purity and impurity profile, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines Q3A, which addresses impurities in new drug substances.[7][8][9][10]
Experimental Design: A Multi-Modal Approach to Quality Assessment
To obtain a holistic understanding of the quality of Ethyl 2,3,6-trifluorobenzoate from different commercial vendors, a multi-modal analytical approach is essential. This involves leveraging the strengths of several orthogonal techniques to assess purity, identify and quantify impurities, and evaluate physical properties. For this hypothetical study, we will compare three representative commercial sources, designated as Vendor A, Vendor B, and Vendor C, against a well-characterized in-house reference standard.
Table 1: Overview of Analytical Techniques and Their Rationale
| Analytical Technique | Parameter Assessed | Rationale |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile (non-volatile) | To quantify the main component and separate non-volatile organic impurities. A stability-indicating method will be developed to also assess degradation products.[11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Profile (volatile), Residual Solvents | To identify and quantify volatile organic impurities and residual solvents from the manufacturing process, in line with ICH Q3C guidelines.[13][14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) | Structural Confirmation, Impurity Identification | To confirm the chemical structure of the main component and to identify and quantify impurities, particularly regioisomers, by analyzing the specific chemical shifts and coupling constants.[16][17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Confirmation | To provide a characteristic fingerprint of the molecule, confirming the presence of expected functional groups and detecting any major structural deviations. |
| Differential Scanning Calorimetry (DSC) | Purity Assessment (crystalline solids) | To determine the absolute purity of the crystalline solid based on its melting endotherm, providing a valuable orthogonal measure to chromatographic techniques.[18] |
| Karl Fischer Titration | Water Content | To accurately quantify the water content, which is a critical parameter for calculating purity on an anhydrous basis. |
Experimental Protocols
The following protocols are designed to be self-validating and adhere to the principles of Good Laboratory Practice (GLP). The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines.[19][20][21][22]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
A stability-indicating HPLC method is crucial for separating the main component from potential impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject the in-house reference standard five times to establish system suitability (e.g., retention time, peak area, and tailing factor).
-
Inject each commercial sample in duplicate.
-
Calculate the purity of each sample by the area normalization method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient from 50°C to 250°C.
-
Injection: Splitless injection of a 1 µL sample.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
Procedure:
-
Inject a blank (solvent).
-
Inject a standard mixture of expected residual solvents.
-
Inject each commercial sample.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is particularly useful for identifying and quantifying regioisomeric impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Acquire a standard proton spectrum for each sample. Integrate the signals to determine the relative ratios of protons.
-
-
¹⁹F NMR:
-
Solvent: CDCl₃.
-
Procedure: Acquire a fluorine-19 spectrum. The chemical shifts and coupling patterns will be highly sensitive to the substitution pattern on the aromatic ring, allowing for the detection of regioisomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint and is a rapid method for identity confirmation.
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
Acquire a background spectrum.
-
Place a small amount of the sample on the ATR crystal and acquire the sample spectrum.
-
Compare the spectra of the commercial samples to the in-house reference standard.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline substances.
-
Instrumentation: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 2°C/min) through its melting range.
-
Determine the purity from the shape of the melting endotherm using the van't Hoff equation.
-
Visualizing the Workflow
A systematic workflow ensures that the benchmarking process is logical and all critical parameters are assessed.
Caption: Experimental workflow for benchmarking commercial Ethyl 2,3,6-trifluorobenzoate.
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data from our comparative analysis. This data is for illustrative purposes and highlights the types of variations that can be observed between different commercial sources.
Table 2: Summary of Purity and Water Content
| Sample | HPLC Purity (%) | DSC Purity (%) | Water Content (Karl Fischer, %) | Purity (Anhydrous Basis, HPLC) (%) |
| In-house Reference Standard | 99.9 | 99.8 | 0.05 | 99.95 |
| Vendor A | 98.5 | 98.2 | 0.20 | 98.70 |
| Vendor B | 95.2 | 94.9 | 0.50 | 95.68 |
| Vendor C | 99.1 | 98.9 | 0.10 | 99.20 |
Interpretation:
-
Vendor C provides the highest purity material among the commercial sources, closely approaching the in-house reference standard.
-
Vendor B shows a significantly lower purity, which could be a concern for sensitive applications.
-
The water content varies between vendors, emphasizing the importance of this measurement for accurate purity assessment.
Table 3: Impurity Profiling by HPLC and GC-MS
| Impurity | In-house Ref. Std. (%) | Vendor A (%) | Vendor B (%) | Vendor C (%) | Identification Method | Potential Origin |
| 2,3,5-Trifluorobenzoic Acid | < 0.01 | 0.3 | 1.5 | 0.1 | HPLC, GC-MS | Incomplete esterification |
| Ethyl 2,3,5-trifluorobenzoate | < 0.01 | 0.5 | 2.0 | 0.2 | ¹⁹F NMR, GC-MS | Regioisomeric impurity |
| Toluene | < 0.01 | 0.1 | 0.8 | < 0.01 | GC-MS | Residual solvent |
| Unknown Impurity 1 (RT 5.8 min) | < 0.01 | 0.2 | 0.5 | 0.1 | HPLC | Byproduct |
| Unknown Impurity 2 (RT 7.2 min) | < 0.01 | 0.1 | Not Detected | < 0.01 | HPLC | Byproduct |
| Total Impurities | < 0.1 | 1.2 | 4.8 | 0.4 |
Interpretation:
-
The impurity profiles differ significantly between vendors. Vendor B has the highest levels of both starting material and regioisomeric impurities.
-
The presence of regioisomeric impurities is a critical finding, as these can be difficult to separate in subsequent reaction steps and may lead to the formation of undesired isomeric products.[2]
-
The identification of residual solvents is important for compliance with ICH Q3C guidelines.[14]
Conclusion and Recommendations
This comprehensive guide outlines a robust, multi-faceted approach to benchmarking commercial sources of Ethyl 2,3,6-trifluorobenzoate. The hypothetical data presented underscores the critical importance of not relying solely on the purity value stated on a vendor's certificate of analysis. A thorough in-house evaluation of purity, impurity profile, and physical properties is paramount for ensuring the quality and consistency of this vital starting material.
For researchers in drug development, the selection of a high-purity starting material with a well-defined impurity profile, such as the hypothetical material from Vendor C, can significantly de-risk the synthetic process. It minimizes the potential for downstream purification challenges and reduces the likelihood of introducing unknown and potentially toxic impurities into the final API. The investment in a rigorous incoming material qualification program is a critical step in ensuring the safety, efficacy, and reproducibility of pharmaceutical research and development.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
EMA. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. European Medicines Agency. [Link]
- Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
- Semantic Scholar. (2017).
-
ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved January 30, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination...using HPLC. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H- and ¹⁹F-NMR spectra images of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate 29. Retrieved January 30, 2026, from [Link]
-
PubMed. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]
-
TGA. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration. Retrieved January 30, 2026, from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2022). A review on impurity profiling in drug development. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. clearsynth.com [clearsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. oceanicpharmachem.com [oceanicpharmachem.com]
- 6. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 7. database.ich.org [database.ich.org]
- 8. jpionline.org [jpionline.org]
- 9. youtube.com [youtube.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. tandfonline.com [tandfonline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. qvents.in [qvents.in]
- 16. researchgate.net [researchgate.net]
- 17. westmont.edu [westmont.edu]
- 18. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. database.ich.org [database.ich.org]
- 22. mastercontrol.com [mastercontrol.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Analysis of Ethyl 2,3,6-trifluorobenzoate
For: Researchers, scientists, and drug development professionals engaged in the quality control and characterization of fluorinated pharmaceutical intermediates.
Introduction: The Critical Role of Validated Analytics for Fluorinated Intermediates
Ethyl 2,3,6-trifluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its specific trifluorosubstitution pattern imparts unique electronic properties that are often crucial for the efficacy of the final active pharmaceutical ingredient (API). Consequently, ensuring the purity and consistent quality of this intermediate is paramount. This requires robust, reliable, and reproducible analytical methods.
The purpose of this guide is to provide a comprehensive framework for the inter-laboratory validation of analytical methods for Ethyl 2,3,6-trifluorobenzoate. An inter-laboratory study, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability. It provides documented evidence that a method will perform consistently and accurately in different laboratories, with different analysts, and on different equipment. This level of validation is essential for methods intended for use in regulatory submissions, for setting commercial specifications, or for use in collaborative research where data from multiple sites will be compared.
This guide will compare two of the most common and accessible analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). We will delve into the principles of each, provide detailed experimental protocols, and outline a comprehensive inter-laboratory validation study design.
Choosing the Right Tool: A Comparison of GC-FID and HPLC-UV for Ethyl 2,3,6-trifluorobenzoate Analysis
The selection of an analytical technique is a critical first step and depends on several factors including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. For Ethyl 2,3,6-trifluorobenzoate, both GC-FID and HPLC-UV present viable options.
Gas Chromatography with Flame Ionization Detection (GC-FID): GC is an excellent technique for the analysis of volatile and thermally stable compounds. As an ester, Ethyl 2,3,6-trifluorobenzoate is sufficiently volatile for GC analysis. The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for organic compounds.
-
Principle: In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The FID then combusts the organic compounds eluting from the column in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the analyte.
-
Advantages for this application:
-
High resolution and efficiency of capillary GC columns.
-
Excellent sensitivity of the FID for carbon-containing compounds.
-
Robust and widely available instrumentation.
-
-
Potential Challenges: While the ester itself is amenable to GC, any free 2,3,6-trifluorobenzoic acid impurity would be highly polar and prone to peak tailing.[1] For accurate quantification of the acid impurity, a derivatization step to convert it to a less polar ester would be necessary.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.
-
Principle: In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase stream and is separated based on its interactions with the stationary phase. For Ethyl 2,3,6-trifluorobenzoate, a reversed-phase C18 column is a suitable choice. The aromatic ring in the molecule allows for sensitive detection using a UV detector.
-
Advantages for this application:
-
No need for derivatization, allowing for the simultaneous analysis of the ester and its potential acidic or other non-volatile impurities.
-
Room temperature analysis, which prevents thermal degradation of the analyte.
-
Flexibility in mobile phase composition to optimize separation.
-
-
Potential Challenges: The UV cutoff of the mobile phase solvents must be considered to avoid interference. Co-elution of impurities with similar UV spectra can be a challenge and may require careful method development.
Designing a Robust Inter-Laboratory Validation Study
The goal of an inter-laboratory validation study is to establish the reproducibility of an analytical method. A well-designed study will provide data on the expected variation of results when the method is performed by different laboratories.
Study Protocol
-
Selection of Participating Laboratories: A minimum of five to eight laboratories with experience in the proposed analytical technique (GC-FID or HPLC-UV) should be recruited.[2]
-
Harmonized Analytical Protocol: A single, detailed analytical protocol must be provided to all participating laboratories. This protocol should specify all critical parameters, including instrument conditions, reagent and standard preparation, and data analysis procedures.
-
Provision of Standardized Materials: All laboratories should be provided with a well-characterized reference standard of Ethyl 2,3,6-trifluorobenzoate of known purity. They should also receive a set of blind samples for analysis.
-
Sample Sets: The sample set should include:
-
At least five samples of Ethyl 2,3,6-trifluorobenzoate at varying concentrations, covering the expected analytical range.
-
Samples should be prepared from a homogeneous batch to minimize inter-sample variability.
-
Each laboratory should receive duplicate samples for each concentration level.
-
-
Data Reporting: Laboratories should be instructed to report their raw data, including chromatograms, peak areas, and calculated concentrations, as well as their final results. This allows the study coordinator to perform a consistent statistical analysis.
Visualization of the Inter-Laboratory Validation Workflow
Caption: Workflow for the Inter-Laboratory Validation Study.
Comparative Performance Data
The following table presents hypothetical but realistic data from an inter-laboratory study comparing the performance of three laboratories for the analysis of Ethyl 2,3,6-trifluorobenzoate using the proposed GC-FID and HPLC-UV methods.
| Parameter | Method | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Precision (RSD%) | |||||
| Repeatability (Intra-day) | GC-FID | 1.2% | 1.5% | 1.3% | < 2% |
| HPLC-UV | 0.8% | 1.1% | 0.9% | < 2% | |
| Intermediate Precision | GC-FID | 2.5% | 3.1% | 2.8% | < 5% |
| HPLC-UV | 1.9% | 2.3% | 2.1% | < 5% | |
| Reproducibility | GC-FID | 4.8% | 4.8% | 4.8% | < 10% |
| HPLC-UV | 3.5% | 3.5% | 3.5% | < 10% | |
| Accuracy (% Recovery) | |||||
| Low Concentration | GC-FID | 99.5% | 98.7% | 101.2% | 98-102% |
| HPLC-UV | 100.5% | 99.1% | 100.8% | 98-102% | |
| Medium Concentration | GC-FID | 100.2% | 99.8% | 100.5% | 98-102% |
| HPLC-UV | 99.7% | 100.3% | 100.1% | 98-102% | |
| High Concentration | GC-FID | 99.1% | 100.9% | 99.6% | 98-102% |
| HPLC-UV | 100.2% | 99.5% | 99.9% | 98-102% | |
| Linearity (R²) | GC-FID | 0.9998 | 0.9995 | 0.9997 | > 0.999 |
| HPLC-UV | 0.9999 | 0.9998 | 0.9999 | > 0.999 | |
| Limit of Detection (LOD) | GC-FID | 0.005 mg/mL | 0.006 mg/mL | 0.005 mg/mL | Reportable |
| HPLC-UV | 0.002 mg/mL | 0.003 mg/mL | 0.002 mg/mL | Reportable | |
| Limit of Quantification (LOQ) | GC-FID | 0.015 mg/mL | 0.018 mg/mL | 0.015 mg/mL | Reportable |
| HPLC-UV | 0.006 mg/mL | 0.009 mg/mL | 0.006 mg/mL | Reportable |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of Ethyl 2,3,6-trifluorobenzoate by GC-FID and HPLC-UV.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with a flame ionization detector (FID) and an autosampler.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector in split mode (50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: FID at 280°C with hydrogen and air flows optimized for the instrument.
-
Injection Volume: 1 µL.
2. Reagents and Standards:
-
Solvent: Dichloromethane (HPLC grade).
-
Reference Standard: Ethyl 2,3,6-trifluorobenzoate (>99% purity).
-
Internal Standard (IS): Ethyl benzoate (>99% purity).
-
Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of Ethyl 2,3,6-trifluorobenzoate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Internal Standard Stock Solution (5 mg/mL): Accurately weigh approximately 50 mg of ethyl benzoate into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock standard solution with dichloromethane to cover a concentration range of approximately 0.05 mg/mL to 2.0 mg/mL. Add a constant amount of the internal standard stock solution to each calibration standard.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the Ethyl 2,3,6-trifluorobenzoate sample into a 10 mL volumetric flask.
-
Add a constant amount of the internal standard stock solution.
-
Dissolve in and dilute to volume with dichloromethane.
-
Vortex to ensure homogeneity.
4. Data Analysis:
-
Integrate the peak areas for Ethyl 2,3,6-trifluorobenzoate and the internal standard.
-
Calculate the response factor (RF) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte.
-
Determine the concentration of Ethyl 2,3,6-trifluorobenzoate in the sample using the calibration curve.
Protocol 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity LC System or equivalent, equipped with a UV detector and an autosampler.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm or equivalent.
-
Mobile Phase: Acetonitrile and water (HPLC grade).
-
Gradient Elution:
-
0-10 min: 50% Acetonitrile, 50% Water
-
10-12 min: Ramp to 80% Acetonitrile, 20% Water
-
12-15 min: Hold at 80% Acetonitrile, 20% Water
-
15-17 min: Ramp back to 50% Acetonitrile, 50% Water
-
17-20 min: Re-equilibration at 50% Acetonitrile, 50% Water
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 230 nm.
-
Injection Volume: 10 µL.
2. Reagents and Standards:
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed).
-
Reference Standard: Ethyl 2,3,6-trifluorobenzoate (>99% purity).
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 2,3,6-trifluorobenzoate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock standard solution with a 50:50 mixture of acetonitrile and water to cover a concentration range of approximately 0.01 mg/mL to 0.5 mg/mL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Ethyl 2,3,6-trifluorobenzoate sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Further dilute an aliquot of this solution with a 50:50 mixture of acetonitrile and water to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak area for Ethyl 2,3,6-trifluorobenzoate.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte.
-
Determine the concentration of Ethyl 2,3,6-trifluorobenzoate in the sample using the calibration curve.
Visualization of the Analytical Method Workflow (GC-FID Example)
Caption: GC-FID Analytical Workflow.
Conclusion
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Ethyl 2,3,6-trifluorobenzoate. Both GC-FID and HPLC-UV are demonstrated to be suitable techniques, with the choice depending on specific laboratory capabilities and the need to analyze for potential non-volatile impurities. The successful completion of an inter-laboratory study as outlined herein will provide a high degree of confidence in the chosen analytical method, ensuring its suitability for its intended purpose in a regulated and collaborative environment. The provided protocols and validation framework are designed to be adaptable and serve as a strong foundation for any laboratory tasked with the quality control of this important pharmaceutical intermediate.
References
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-FID chromatogram of an aqueous standard solution. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]
-
ResearchGate. (2025). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Retrieved from [Link]
-
PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Retrieved from [Link]
-
AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
-
Regulations.gov. (2017). REACH: GC analysis of Ethylene glycol dibenzoate (CAS 94-49-5). Retrieved from [Link]
- (n.d.).
-
AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
-
Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]
-
ResearchGate. (2025). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Retrieved from [Link]
-
The NELAC Institute. (2020). Lessons Learned from Interlaboratory Method Validation Studies. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Feed Industry HACCP and PCQI Training. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]
-
AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. Retrieved from [Link]
-
Chromatography Forum. (2019). Analysis of benzoic and salicylic acids. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for Ethyl 2,3,6-Trifluorobenzoate
[1][2][3]
Part 1: Executive Summary & Core Directive
Ethyl 2,3,6-trifluorobenzoate (CAS: 773134-90-0) requires strict adherence to halogenated organic waste protocols.[1] Unlike non-halogenated esters, this compound produces corrosive hydrogen fluoride (HF) and toxic fluorinated byproducts upon thermal decomposition.[1]
Immediate Action Required:
-
Do NOT dispose of via sanitary sewer or sink drains.[1]
-
Do NOT mix with non-halogenated solvent waste streams (e.g., pure acetone or ethanol) unless explicitly permitted by your waste contractor, as this significantly increases disposal costs and complicates incineration.[1]
-
Segregate into dedicated "Halogenated Organic" waste containers.
Part 2: Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]
| Property | Data | Operational Implication |
| Chemical Structure | Ethyl ester of 2,3,6-trifluorobenzoic acid | Hydrolyzes to ethanol and 2,3,6-trifluorobenzoic acid in aqueous environments.[1] |
| Molecular Formula | C₉H₇F₃O₂ | High fluorine content requires scrubbed incineration. |
| Physical State | Liquid / Low-melting solid | May solidify in waste drums if stored outdoors in cold climates.[1] |
| Flash Point | >100°C (Estimated) | Generally considered "Combustible" rather than "Flammable," but treated as flammable waste.[1] |
| Reactivity | Incompatible with strong oxidizers and strong bases. | Risk of Hydrolysis: Contact with bases releases fluorinated benzoic acid.[1] |
Primary Hazards:
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1][2][3]
-
Combustion Toxicity: Thermal decomposition releases HF, CO, and CO₂.[1]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
The most common compliance failure is misclassification.[1] This compound must be tagged as Halogenated .[1][4]
-
Rule of Thumb: If the halogen content exceeds 1,000 ppm (0.1%), the entire waste stream is classified as halogenated.[1]
-
Action: Designate a specific carboy or drum labeled "HALOGENATED ORGANIC WASTE."
Phase 2: Packaging & Accumulation[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers if the waste stream is potentially acidic or wet, as hydrolysis can generate corrosive acids.[1]
-
Venting: Ensure caps are vented if the waste contains volatile co-solvents, but keep closed when not in use to prevent evaporation.[1]
-
Labeling:
-
Must Include: Full chemical name (no abbreviations/formulas).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."[1]
-
Constituents: List "Ethyl 2,3,6-trifluorobenzoate" and any co-solvents (e.g., "Dichloromethane 50%").
-
Phase 3: Final Disposal Method
The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted facility equipped with acid gas scrubbing capabilities.[1]
-
Mechanism: Incineration at >1100°C breaks the C-F bonds.[1]
-
Scrubbing: The resulting HF gas is captured by calcium carbonate or sodium hydroxide scrubbers to form stable fluoride salts (e.g., CaF₂).[1]
Part 4: Spill Management & Emergency Response
Scenario: A 500mL spill of Ethyl 2,3,6-trifluorobenzoate on the lab bench.
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[1]
-
Containment: Do not use water. Use an inert absorbent (Vermiculite, dry sand, or commercial organic spill pads).[1]
-
Why? Water may induce hydrolysis, changing the pH and spreading the contamination.[1]
-
-
Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Debris from Fluorinated Ester Spill."[1]
-
Surface Decontamination: Wipe the area with a soap/water solution after bulk removal.[1] Collect these wipes as hazardous waste.[1]
Part 5: Visualizations (Operational Workflows)
Diagram 1: Waste Segregation Decision Tree
This logic flow ensures the compound never enters the wrong waste stream.[1]
Caption: Figure 1. Decision logic for segregating fluorinated ester waste streams. Note that even if mixed with non-halogenated solvents, the presence of the trifluoro- group mandates classification as Halogenated Waste.[1]
Diagram 2: Chemical Fate & Hydrolysis Risks
Understanding the breakdown products protects the researcher from unexpected pH changes in waste drums.[1]
Caption: Figure 2.[1] Hydrolysis pathway.[1] Long-term storage in wet conditions can generate free acid, necessitating corrosion-resistant containers (HDPE).[1]
Part 6: References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,3,6-trifluorobenzoate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2,3,6-trifluorobenzoate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Hazard Assessment
Before handling Ethyl 2,3,6-trifluorobenzoate, it is crucial to understand the potential risks. Based on data from similar fluorinated aromatic esters, the primary hazards are likely to include:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][3][4]
-
Flammability: Many organic esters are flammable and their vapors can form explosive mixtures with air.[4][5][6][7][8][9]
-
Toxicity: While specific data is unavailable, it is prudent to assume a degree of toxicity upon ingestion or absorption.
All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning any work.[10]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with Ethyl 2,3,6-trifluorobenzoate.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles with a face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[11] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Choose gloves that are resistant to organic solvents. Double-gloving provides an extra barrier and allows for the safe removal of the outer glove in case of contamination. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-resistant laboratory coat. | A flame-resistant lab coat protects against splashes and potential flash fires. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[11] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[6][12] If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[13][14] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects against spills and falling objects. Fabric shoes can absorb chemicals and are not appropriate for a laboratory setting.[11] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical for minimizing risk.
Receiving and Storage
-
Inspect Incoming Containers: Upon receipt, ensure the container is properly labeled and free from damage.[15][16][17]
-
Labeling: If the material is transferred to a secondary container, it must be clearly labeled with the full chemical name and any relevant hazard warnings.[16]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][6][8] Keep containers tightly closed.
Experimental Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling Ethyl 2,3,6-trifluorobenzoate in a laboratory setting.
Caption: Experimental workflow for handling Ethyl 2,3,6-trifluorobenzoate.
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Spill Response
In the event of a spill, immediately alert others in the area and evacuate if necessary. For small spills, use an absorbent material like sand or vermiculite to contain the liquid.[18] Place the absorbed material in a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal
All waste containing Ethyl 2,3,6-trifluorobenzoate must be treated as hazardous waste.[7][19][20]
-
Waste Collection: Collect all waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not pour this chemical down the drain.[5][8][18]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate Ethyl 2,3,6-trifluorobenzoate into your research and development workflows.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ETHYL FLUORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). HYDROCARBONS, HALOGENATED 1003. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). HYDROCARBONS, AROMATIC 1501. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). HYDROCARBONS, HALOGENATED 1003. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Environment, Health, and Safety. (2024, January 8). Chapter 19 – Personal Protective Equipment (PPE). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,4,6-triisopropylbenzoate. Retrieved from [Link]
-
Environmental Health & Safety (EHS). (n.d.). Chemical Waste. Retrieved from [Link]
-
Wikisource. (2018, August 29). Page:NIOSH Manual of Analytical Methods - 5515.pdf/3. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
- Google Patents. (n.d.). EP1114812A1 - Processes for the preparation of fluorinated benzoic acids.
-
RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
CPWR. (n.d.). Chapter 5: Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: Appendix A: OSHA Laboratory Standard. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trifluorobenzene. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 1,2,3-Trifluorobenzene | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemos.de [chemos.de]
- 9. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 12. cdc.gov [cdc.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 17. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 18. carlroth.com [carlroth.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
